Ethoxymethoxymagnesium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
93805-78-8 |
|---|---|
Molecular Formula |
C3H8MgO2 |
Molecular Weight |
100.40 g/mol |
IUPAC Name |
magnesium;ethanolate;methanolate |
InChI |
InChI=1S/C2H5O.CH3O.Mg/c1-2-3;1-2;/h2H2,1H3;1H3;/q2*-1;+2 |
InChI Key |
FBAXEVHJWKHPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC[O-].C[O-].[Mg+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Proposed Synthesis and Characterization of Ethoxymethoxymagnesium
Introduction
Magnesium alkoxides are a class of organometallic compounds with significant applications in organic synthesis, catalysis, and materials science. Their utility stems from their basicity and their role as precursors for the synthesis of magnesium-containing materials. This guide focuses on the proposed synthesis and characterization of ethoxymethoxymagnesium, presumed to be magnesium bis(2-ethoxyethanolate), derived from 2-ethoxyethanol. The proposed structure is Mg(OCH₂CH₂OCH₂CH₃)₂. This document outlines a hypothetical, yet chemically sound, experimental protocol for its synthesis and details the expected outcomes from various analytical characterization techniques.
Proposed Synthesis of this compound
The synthesis of magnesium alkoxides can often be achieved through the direct reaction of magnesium metal with the corresponding alcohol. This method is proposed for the synthesis of this compound from magnesium turnings and 2-ethoxyethanol. The reaction is typically initiated with a small amount of an activator, such as iodine, to break through the passivating oxide layer on the magnesium surface.
Experimental Protocol
Materials:
-
Magnesium turnings
-
2-Ethoxyethanol (anhydrous)
-
Iodine (crystal)
-
Anhydrous toluene (solvent)
-
Anhydrous diethyl ether (for washing)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Schlenk line or glovebox for inert atmosphere operations
-
Glassware for filtration and washing
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere to exclude moisture. The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: A three-neck round-bottom flask is charged with magnesium turnings. The flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. The system is purged with an inert gas.
-
Initiation: A single crystal of iodine is added to the magnesium turnings. Anhydrous toluene is then added to the flask.
-
Addition of Alcohol: Anhydrous 2-ethoxyethanol, dissolved in anhydrous toluene, is placed in the dropping funnel. The alcohol solution is added dropwise to the stirred suspension of magnesium turnings at room temperature.
-
Reaction: After the initial exothermic reaction subsides, the mixture is gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by the consumption of magnesium metal.
-
Isolation: Once the reaction is complete, the mixture is cooled to room temperature. The resulting product, which may be a precipitate or a viscous solution, is filtered under an inert atmosphere.
-
Purification: The solid product is washed with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: The purified this compound is dried under vacuum to yield a fine powder.
Proposed Characterization of this compound
The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity. The following sections detail the predicted data from these analyses.
Elemental Analysis
The theoretical elemental composition of this compound, with the chemical formula C₈H₁₈MgO₄, is presented below.
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 202.58 | 47.41 |
| Hydrogen | H | 1.01 | 202.58 | 8.95 |
| Magnesium | Mg | 24.31 | 202.58 | 12.00 |
| Oxygen | O | 16.00 | 202.58 | 31.59 |
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic and organometallic compounds. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. The chemical shifts are predicted based on the expected electronic environment of the nuclei.
Predicted ¹H NMR Data (in a suitable deuterated solvent like THF-d₈)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.15 | Triplet | 6H | -O-CH₂-CH₃ |
| b | ~3.40 | Quartet | 4H | -O-CH₂ -CH₃ |
| c | ~3.55 | Triplet | 4H | Mg-O-CH₂-CH₂ -O- |
| d | ~3.70 | Triplet | 4H | Mg-O-CH₂ -CH₂-O- |
Predicted ¹³C NMR Data (in a suitable deuterated solvent like THF-d₈)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~15 | -O-CH₂-CH₃ |
| 2 | ~66 | -O-CH₂ -CH₃ |
| 3 | ~70 | Mg-O-CH₂-CH₂ -O- |
| 4 | ~62 | Mg-O-CH₂ -CH₂-O- |
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. The predicted key vibrational frequencies are listed below.
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |
| 2850-2960 | C-H | Stretching |
| 1450-1470 | C-H | Bending |
| 1050-1150 | C-O | Stretching |
| 400-600 | Mg-O | Stretching |
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Characterization Workflow
Caption: Proposed workflow for the characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthesis via the direct reaction of magnesium with 2-ethoxyethanol is a standard and reliable method for preparing magnesium alkoxides. The predicted analytical data offers a benchmark for researchers who may undertake the synthesis of this or similar compounds. It is imperative to reiterate that the experimental details and characterization data presented herein are based on established chemical principles and analogies to known magnesium alkoxides, and as such, should be considered predictive in nature. Further experimental investigation is required to validate this proposed methodology and the precise characteristics of this compound.
An In-depth Technical Guide to Ethoxymethoxymagnesium and Mixed Alkoxymagnesium Compounds
Disclaimer: Detailed experimental data and peer-reviewed literature specifically on ethoxymethoxymagnesium (CAS No. 93805-78-8) are exceptionally scarce. This guide provides a comprehensive overview based on the limited available data for this specific compound and draws heavily on the established chemistry of related mixed alkoxymagnesium reagents to infer its probable properties and reactivity. The experimental protocols provided are illustrative and based on general synthetic methods for this class of compounds. Researchers should treat these as theoretical and subject to experimental validation.
Introduction to this compound
This compound is a mixed alkoxymagnesium salt with the chemical formula C₃H₈MgO₂. Such compounds, containing two different alkoxy ligands attached to a magnesium center, are of interest in organic synthesis, potentially offering unique reactivity and solubility profiles compared to their single-alkoxide counterparts like magnesium methoxide or magnesium ethoxide. The presence of both ethoxy and methoxy groups could influence the steric and electronic environment of the magnesium center, thereby modulating its reactivity as a base or nucleophile.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93805-78-8 | Public Chemical Databases |
| Molecular Formula | C₃H₈MgO₂ | Public Chemical Databases |
| Molecular Weight | 100.40 g/mol | Calculated |
| Synonyms | Magnesium ethanolate methanolate, Magnesium ethoxide methoxide | Public Chemical Databases |
| Physical State | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
Inferred Reactivity and Chemical Behavior
The reactivity of this compound can be inferred from the behavior of other magnesium alkoxides. These compounds are typically strong bases and can also act as nucleophiles. The magnesium-oxygen bond is highly polar, rendering the oxygen atoms electron-rich.
As a Base: this compound is expected to be a strong Brønsted-Lowry base, capable of deprotonating a wide range of acidic protons, including those of alcohols, carboxylic acids, and activated methylene compounds. The basicity will be influenced by the solvent and the aggregation state of the compound.
As a Nucleophile: The alkoxide moieties can act as nucleophiles, participating in reactions such as the ring-opening of epoxides and the acylation of esters.
In Catalysis: Magnesium alkoxides are known to be effective catalysts for various organic transformations, including polymerizations, aldol reactions, and Michael additions. The mixed-ligand nature of this compound could potentially be exploited to fine-tune catalytic activity and selectivity.
Hypothetical Experimental Protocols
The following protocols are theoretical and based on general procedures for the synthesis of mixed magnesium alkoxides.
Synthesis of this compound
Principle: The reaction of a Grignard reagent with a stoichiometric mixture of two different alcohols is a common method for the preparation of mixed magnesium alkoxides.
Reaction: CH₃MgBr + CH₃OH + CH₃CH₂OH → CH₃O-Mg-OCH₂CH₃ + CH₄ + HBr
Materials:
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous methanol
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Nitrogen or Argon gas supply
Procedure:
-
A 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel is dried under vacuum and backfilled with inert gas (Nitrogen or Argon).
-
Anhydrous diethyl ether (100 mL) is added to the flask.
-
A solution of anhydrous methanol (0.5 equivalents) and anhydrous ethanol (0.5 equivalents) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
Methylmagnesium bromide solution (1.0 equivalent) is added to the stirred diethyl ether in the Schlenk flask.
-
The alcohol mixture is added dropwise from the dropping funnel to the Grignard solution at 0 °C. Methane gas evolution will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting precipitate of this compound can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.
Visualizations
Logical Workflow for Synthesis and Use
Caption: A logical workflow for the synthesis and application of this compound.
Potential Reactive Pathways
An In-depth Technical Guide to the Molecular Structure and Bonding of Ethoxymethoxymagnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of ethoxymethoxymagnesium, a compound for which explicit experimental data is scarce. Drawing upon established principles of magnesium chemistry and data from analogous magnesium alkoxides, this document infers the probable structural characteristics, bonding nature, and physicochemical properties of this mixed alkoxide. Detailed experimental protocols for the synthesis and characterization of related magnesium alkoxides are presented to serve as a practical framework for the preparation and investigation of this compound.
Introduction
Magnesium alkoxides are a class of organometallic compounds with significant applications in catalysis, organic synthesis, and materials science. Their utility is intrinsically linked to their molecular structure and the nature of the magnesium-oxygen bond. While individual magnesium alkoxides such as magnesium methoxide and magnesium ethoxide are known, the specific characteristics of mixed systems like this compound are not widely documented. This guide aims to fill this knowledge gap by providing a detailed theoretical and practical overview.
Molecular Structure and Bonding
Direct experimental determination of the molecular structure of this compound is not available in the current body of scientific literature. However, based on the known structures of magnesium methoxide, magnesium ethoxide, and other magnesium alkoxides, a well-informed projection of its structure and bonding can be made.
Bonding Characteristics
The bonding in magnesium compounds is predominantly ionic, arising from the significant electronegativity difference between magnesium and oxygen. The Mg-O bond in magnesium alkoxides is therefore expected to have a high degree of ionic character, with a partial covalent contribution. Magnesium, a Group 2 element, will exist in the +2 oxidation state. The alkoxide groups (ethoxy and methoxy) will each carry a formal -1 charge.
Postulated Molecular Structure
Simple magnesium alkoxides rarely exist as discrete, monomeric Mg(OR)₂ units in the solid state. Instead, they tend to form oligomeric or polymeric structures to satisfy the coordination requirements of the magnesium centers. It is highly probable that this compound would adopt a similar aggregated structure.
A plausible structure would involve a polymeric chain where magnesium atoms are bridged by ethoxy and methoxy groups. In such a structure, each magnesium atom would likely be tetra- or hexa-coordinated, achieving a more stable electron configuration. The coordination sphere could be completed by additional solvent molecules if present during synthesis.
The distribution of ethoxy and methoxy groups along the polymeric chain would likely be random, unless specific synthetic conditions favor a more ordered arrangement.
Quantitative Data
Due to the lack of specific experimental data for this compound, the following tables summarize the known quantitative data for the parent compounds, magnesium methoxide and magnesium ethoxide. These values provide a reasonable approximation for the properties of the mixed alkoxide.
Table 1: Physicochemical Properties of Magnesium Methoxide and Magnesium Ethoxide
| Property | Magnesium Methoxide | Magnesium Ethoxide |
| CAS Number | 109-88-6[1][2] | 2414-98-4[3][4] |
| Molecular Formula | C₂H₆MgO₂[1][2][5] | C₄H₁₀MgO₂[6] |
| Molecular Weight | 86.37 g/mol [1][2][5] | 114.43 g/mol [6] |
| Appearance | White solid[1] | White to light grey powder[3] |
| Decomposition Temp. | 350 °C[5] | 270 °C[6] |
| Water Solubility | Decomposes[1][2] | Insoluble, reacts violently[6] |
| Hydrolytic Sensitivity | Highly sensitive to moisture[1] | Air & Moisture Sensitive[6] |
Table 2: Bond Parameters of Related Magnesium Alkoxide Complexes
The following data is derived from X-ray crystallographic studies of more complex, sterically hindered magnesium alkoxide complexes and provides an estimate for the bond lengths and angles in a simpler system like this compound.
| Bond/Angle | Typical Range | Reference Compounds |
| Mg-O Bond Length | 1.828 - 2.053 Å | Mg(OR)₂(THF)₂ complexes[7][8] |
| O-Mg-O Angle | 84.4 - 131.6 ° | Dimeric and mononuclear Mg(alkoxide) complexes[7][8] |
Note: The wide range in O-Mg-O angles reflects the diverse coordination geometries (tetrahedral, distorted tetrahedral) and the presence of bridging vs. terminal alkoxide ligands.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of magnesium alkoxides. These can be adapted for the preparation of this compound.
Synthesis of Magnesium Alkoxides
Objective: To synthesize a magnesium alkoxide by the direct reaction of magnesium metal with an alcohol.
Materials:
-
Magnesium turnings or powder
-
Anhydrous methanol
-
Anhydrous ethanol
-
Dry toluene or xylene (optional, as solvent)
-
Iodine crystal (as an activator, optional)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reflux condenser and heating mantle
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a dry Schlenk flask with magnesium metal.
-
Add a small crystal of iodine if the magnesium is not highly activated.
-
Add a mixture of anhydrous methanol and anhydrous ethanol. The molar ratio of the alcohols can be varied to target a specific composition of the mixed alkoxide. A solvent such as dry toluene can also be added.
-
Heat the mixture to reflux with vigorous stirring. The reaction is initiated when hydrogen gas evolution is observed.
-
Continue the reflux until all the magnesium has reacted. The reaction time can vary from a few hours to over a day.
-
The resulting magnesium alkoxide may precipitate out of solution or remain dissolved, depending on the solvent and concentration.
-
If a solid product is desired, the solvent can be removed under vacuum.
Purification:
-
The magnesium alkoxide can be purified by dissolving it in the corresponding anhydrous alcohol, filtering to remove any unreacted magnesium, and then removing the solvent under vacuum.[3]
-
Alternatively, for magnesium ethoxide, a purification method involves dissolving the solid in absolute ethanol and dry xylene, refluxing, adding more absolute ethanol, cooling, and filtering the solid under a dry nitrogen atmosphere.[3]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to confirm the presence of both ethoxy and methoxy groups. The integration of the proton signals can provide an estimate of the ethoxy to methoxy ratio. Samples should be prepared in a dry, deuterated solvent (e.g., d₈-THF).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy can identify the characteristic C-O and Mg-O stretching vibrations. The absence of a broad O-H stretch would indicate the absence of unreacted alcohol or hydrolysis.
X-ray Diffraction (XRD):
-
Powder XRD can be used to analyze the crystalline structure of the solid product. For magnesium ethoxide, diffraction peaks are observed at 2θ values that can indicate the presence of specific crystal phases.[9]
Visualizations
Signaling Pathways and Experimental Workflows
The logical relationship for the synthesis of this compound can be visualized as a straightforward reaction pathway.
Caption: Synthesis pathway for this compound.
Molecular Structure Diagram
The following diagram illustrates a hypothetical polymeric structure for this compound, emphasizing the bridging nature of the alkoxide ligands.
Caption: Postulated polymeric structure of this compound.
Conclusion
While direct experimental data on this compound remains elusive, a robust understanding of its molecular structure and bonding can be inferred from the well-established chemistry of related magnesium alkoxides. This guide provides a foundational framework for researchers and professionals, offering insights into its probable polymeric nature, ionic bonding with partial covalent character, and key physicochemical properties. The detailed experimental protocols serve as a starting point for the synthesis and characterization of this and other mixed magnesium alkoxide systems, paving the way for future investigations and applications.
References
- 1. magnesium;methanolate | Benchchem [benchchem.com]
- 2. MAGNESIUM METHOXIDE | 109-88-6 [chemicalbook.com]
- 3. Magnesium ethoxide | 2414-98-4 [chemicalbook.com]
- 4. Magnesium ethoxide | 2414-98-4 [amp.chemicalbook.com]
- 5. magnesium methoxide [chemister.ru]
- 6. 2414-98-4 CAS MSDS (Magnesium ethoxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones an ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00785E [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
ethoxymethoxymagnesium CAS number and IUPAC name
An In-depth Technical Guide to Ethoxymethoxymagnesium and the Broader Class of Magnesium Alkoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a mixed magnesium alkoxide, and the broader class of magnesium alkoxides. Due to the limited specific data available for this compound, this document leverages information on related, well-studied magnesium alkoxides, such as magnesium methoxide and magnesium ethoxide, to infer potential properties, synthesis routes, and applications. This guide covers the chemical identity, synthesis, and potential applications of these compounds in catalysis and organic synthesis, with a focus on their relevance to the pharmaceutical and chemical industries.
Introduction to this compound
This compound is a chemical compound with the CAS number 93805-78-8 and the IUPAC name magnesium;ethanolate;methanolate .[1] As a mixed alkoxide, it contains both ethoxide and methoxide groups bound to a magnesium center. While specific research and application data for this compound are scarce in publicly available literature, its chemical nature suggests it shares properties and reactivity patterns with other magnesium alkoxides. These compounds are known for their utility as catalysts and reagents in a variety of organic transformations.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 93805-78-8[2][3][4] |
| IUPAC Name | magnesium;ethanolate;methanolate[1] |
| Molecular Formula | C₃H₈MgO₂[2][4] |
Synthesis of Magnesium Alkoxides
The synthesis of magnesium alkoxides can generally be achieved through the reaction of magnesium metal with the corresponding alcohol(s). For a mixed alkoxide like this compound, this would involve the reaction of magnesium with a mixture of ethanol and methanol.
General Experimental Protocol for Synthesis
The following is a generalized procedure for the synthesis of magnesium alkoxides.
Materials:
-
Magnesium turnings or powder
-
Anhydrous alcohol (e.g., methanol, ethanol, or a mixture thereof)
-
Dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
-
Reflux condenser
-
Catalytic amount of an activator (e.g., iodine) may be necessary
Procedure:
-
Under an inert atmosphere, magnesium metal is added to a dry reaction vessel.
-
Anhydrous alcohol is added to the magnesium. For mixed alkoxides, a solution containing the desired ratio of alcohols is used.
-
The reaction may be initiated by gentle heating or the addition of a small crystal of iodine to activate the magnesium surface.[5]
-
The reaction mixture is typically refluxed until the magnesium is consumed.
-
The resulting magnesium alkoxide solution can be used directly or the solvent can be removed to yield the solid alkoxide.
A patent describes a process for producing magnesium and aluminum alkoxides by reacting the metals with low molecular weight alcohols at temperatures between 100 and 200 °C in the presence of hydrocarbons.
Applications of Magnesium Alkoxides in Research and Development
Magnesium alkoxides are versatile reagents and catalysts in organic synthesis. Their applications are relevant to drug development and the synthesis of fine chemicals.
Catalysis
Magnesium alkoxides are effective catalysts for a range of chemical transformations:
-
Polymerization: They have been investigated as catalysts for the ring-opening polymerization of lactides and macrolactones to produce polyesters.[6][7] Mononuclear magnesium bis(alkoxide) complexes have shown high activity in these polymerizations.[8][9]
-
Transesterification: These compounds can be used as catalysts in transesterification reactions, which are crucial in various industrial processes.
-
Transfer Hydrogenation: Magnesium oxide, a related compound, has been used as a catalyst for the regioselective transfer hydrogenation of substituted oxiranes with alcohols.[10]
Organic Synthesis
In organic synthesis, magnesium alkoxides can serve as:
-
Bases: Their basic nature allows them to be used in deprotonation reactions.
-
Nucleophiles: The alkoxide groups can act as nucleophiles in various substitution and addition reactions.
Experimental Workflow and Logical Relationships
The synthesis and application of a magnesium alkoxide can be visualized as a straightforward workflow.
Caption: Generalized workflow from synthesis to application of magnesium alkoxides.
Role in Drug Development
While direct applications of this compound in drug development are not documented, the broader class of magnesium compounds plays a significant role in pharmaceuticals. Various magnesium salts are used as active pharmaceutical ingredients (APIs) and excipients.[11] The catalytic properties of magnesium alkoxides make them potentially useful in the synthesis of complex organic molecules that could be drug intermediates or APIs. Chemical synthesis is a cornerstone of pharmaceutical manufacturing and drug discovery.
Conclusion
This compound, as a mixed magnesium alkoxide, belongs to a class of compounds with significant potential in catalysis and organic synthesis. While specific data for this compound is limited, a wealth of information on related magnesium alkoxides provides a strong basis for understanding its likely chemical behavior. For researchers and professionals in drug development, magnesium alkoxides represent a valuable, albeit under-explored, class of reagents that could enable novel synthetic routes to complex molecules. Further research into the specific properties and catalytic activity of mixed magnesium alkoxides like this compound is warranted.
References
- 1. Page loading... [guidechem.com]
- 2. EY-luettelo - ECHA [echa.europa.eu]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound CAS#: 93805-78-8 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones an ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00785E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Pharmaceutical Grade Magnesium Oxide Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
An In-depth Review of Ethoxymethoxymagnesium and Related Alkoxide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific entity "ethoxymethoxymagnesium" is not extensively documented in scientific literature, its chemical nature as a mixed magnesium alkoxide places it within the well-established and versatile class of magnesium alkoxide reagents. This technical guide provides a comprehensive review of the synthesis, structure, properties, and synthetic applications of magnesium alkoxides, with a particular focus on magnesium ethoxide and magnesium methoxide as representative examples. The principles and reactions discussed herein are directly applicable to understanding the potential chemistry of this compound. Magnesium alkoxides are powerful bases and nucleophiles utilized in a variety of organic transformations, including condensations, alkylations, and polymerizations. Their utility in the synthesis of complex organic molecules makes them valuable tools for researchers in drug development and materials science.
Synthesis of Magnesium Alkoxides
Magnesium alkoxides are typically synthesized through the direct reaction of magnesium metal with an alcohol. The reactivity of the alcohol and the activation of the magnesium surface are key factors influencing the reaction rate.
General Synthetic Pathway
The most common method for preparing magnesium alkoxides involves the reaction of magnesium turnings with the corresponding alcohol, often in the presence of a catalytic amount of an activator such as iodine or mercury(II) chloride. The activator disrupts the passivating layer of magnesium oxide on the metal surface, initiating the reaction.
Reaction: Mg(s) + 2 R-OH → Mg(OR)₂(s) + H₂(g)
dot
Caption: Synthesis of Magnesium Alkoxide.
Experimental Protocol: Synthesis of Magnesium Ethoxide
The following protocol is a representative example for the synthesis of magnesium ethoxide.
Materials:
-
Magnesium turnings
-
Anhydrous ethanol
-
Iodine crystal (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
Procedure:
-
Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous ethanol is added to the flask, covering the magnesium turnings.
-
A small crystal of iodine is added to initiate the reaction.
-
The mixture is gently heated to reflux. The reaction is evidenced by the evolution of hydrogen gas.
-
The reaction is continued until the magnesium is completely consumed.
-
The resulting solution/suspension of magnesium ethoxide in ethanol can be used directly or the solvent can be removed under reduced pressure to yield solid magnesium ethoxide.
Structure and Physicochemical Properties
Magnesium alkoxides are typically white, amorphous powders that are highly sensitive to moisture. They are generally insoluble in non-polar organic solvents but can be soluble in the corresponding alcohol. The structure of magnesium alkoxides in the solid state and in solution can be complex, often forming aggregates.
| Property | Magnesium Methoxide (Mg(OCH₃)₂) | Magnesium Ethoxide (Mg(OC₂H₅)₂) |
| Molar Mass | 86.37 g/mol | 114.43 g/mol |
| Appearance | White powder | White to slightly gray powder |
| Solubility | Soluble in methanol | Soluble in ethanol |
| Reactivity | Highly reactive with water and protic solvents | Highly reactive with water and protic solvents |
| Bonding | The Mg-O bond has significant ionic character. | The Mg-O bond has significant ionic character. |
| Structure | Often exists as polymeric aggregates. | Can form oligomeric structures in solution. |
Key Reactions and Applications in Organic Synthesis
Magnesium alkoxides are versatile reagents in organic synthesis, primarily acting as strong, non-nucleophilic bases and as catalysts in various condensation reactions.
Enolate Formation
Magnesium alkoxides are effective bases for the deprotonation of carbonyl compounds to form magnesium enolates. These enolates are key intermediates in carbon-carbon bond-forming reactions.
dot
Caption: Formation of a Magnesium Enolate.
Claisen-Schmidt Condensation
Magnesium alkoxides, particularly magnesium ethoxide, have been shown to be effective catalysts for the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an enolizable carbonyl compound to form an α,β-unsaturated carbonyl compound.
Experimental Protocol: Magnesium Ethoxide Catalyzed Claisen-Schmidt Condensation
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetophenone)
-
Magnesium ethoxide (catalytic amount)
-
Anhydrous ethanol (solvent)
Procedure:
-
The aromatic aldehyde and the ketone are dissolved in anhydrous ethanol in a round-bottom flask.
-
A catalytic amount of magnesium ethoxide is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., HCl).
-
The product is typically isolated by filtration or extraction and purified by recrystallization.
| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Magnesium Ethoxide | Ethanol | 85-95 | [1][2] |
| 4-Chlorobenzaldehyde | Acetophenone | Magnesium Ethoxide | Ethanol | 88-92 | [1] |
| 4-Methoxybenzaldehyde | Acetophenone | Magnesium Ethoxide | Ethanol | 90-96 | [1] |
Dieckmann Condensation
Magnesium methoxide has been demonstrated to be as effective as sodium methoxide and potassium tert-butoxide in promoting the Dieckmann condensation of diesters to form cyclic β-keto esters.[3] This intramolecular condensation is a crucial reaction for the synthesis of five- and six-membered rings.
| Substrate | Base | Yield of Cyclic β-keto ester (%) | Reference |
| Diethyl adipate | Magnesium Methoxide | High | [3] |
| Diethyl pimelate | Magnesium Methoxide | High | [3] |
Spectroscopic Data
The characterization of magnesium alkoxides and their reaction products is typically performed using standard spectroscopic techniques.
| Compound Type | Spectroscopic Technique | Characteristic Signals |
| Magnesium Alkoxide | ¹H NMR | Resonances corresponding to the alkyl groups of the alkoxide ligand. |
| ¹³C NMR | Resonances for the carbon atoms of the alkoxide ligand. | |
| IR Spectroscopy | Strong C-O stretching vibrations typically in the range of 1000-1100 cm⁻¹. | |
| Magnesium Enolate | ¹H NMR | Disappearance of the α-proton signal of the parent carbonyl compound. |
| ¹³C NMR | Shift in the resonances of the α-carbon and carbonyl carbon compared to the starting material. |
Conclusion
While direct information on "this compound" is scarce, a comprehensive understanding of its chemistry can be derived from the well-established reactivity of related magnesium alkoxides like magnesium ethoxide and methoxide. These reagents are valuable synthetic tools, primarily serving as strong bases for the generation of enolates and as catalysts for important carbon-carbon bond-forming reactions such as the Claisen-Schmidt and Dieckmann condensations. The detailed experimental protocols and tabulated data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the chemistry of magnesium alkoxides in their synthetic endeavors. Further research into the specific properties and reactivity of mixed magnesium alkoxides could unveil novel synthetic applications.
References
theoretical studies on ethoxymethoxymagnesium stability
An In-Depth Technical Guide to the Theoretical Study of Ethoxymethoxymagnesium Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound ((CH₃CH₂O)(CH₃O)Mg) is a mixed magnesium alkoxide of interest in various chemical syntheses. Understanding its stability is crucial for optimizing reaction conditions, predicting shelf-life, and ensuring safety. Theoretical and computational chemistry offer powerful tools to investigate the thermodynamic and kinetic stability of such compounds at a molecular level. This guide outlines the key theoretical approaches, expected quantitative data, and computational workflows applicable to the study of this compound stability.
Theoretical Approaches to Stability Analysis
The stability of this compound can be assessed through several computational quantum chemistry methods. These methods are frequently applied to study Grignard reagents and other organomagnesium compounds.
2.1. Quantum Chemical Methods
Density Functional Theory (DFT) is a widely used method for optimizing the geometry and calculating the electronic structure of magnesium compounds. Commonly employed functionals include B3LYP and M06-2X, often paired with basis sets like 6-311++G(2d,2p) to accurately describe the electronic environment around the magnesium center and the anionic oxygen atoms. For more precise energy calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be utilized, though at a higher computational cost.
2.2. Solvation Effects
In solution, the stability of this compound is significantly influenced by solvent molecules, typically ethers like tetrahydrofuran (THF) or diethyl ether (Et₂O). These solvents coordinate to the magnesium atom, altering its electronic properties and steric environment.[1] Computational models can account for solvation effects through:
-
Implicit Solvation Models: Such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.
-
Explicit Solvation Models: Where a specific number of solvent molecules are included in the quantum mechanical calculation to model the first solvation shell directly. This approach is more computationally intensive but often provides a more accurate description of local solvent-solute interactions.[2]
Quantitative Data on Stability
Theoretical studies can provide a wealth of quantitative data to characterize the stability of this compound. The following tables summarize key stability metrics that can be computationally determined, with illustrative hypothetical values based on similar magnesium compounds.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Gas Phase (kcal/mol) | In THF (kcal/mol) |
| Enthalpy of Formation (ΔHf°) | -150.5 | -175.2 |
| Gibbs Free Energy of Formation (ΔGf°) | -130.8 | -152.1 |
| Mg-O(ethoxy) Bond Dissociation Energy | 85.3 | 92.1 |
| Mg-O(methoxy) Bond Dissociation Energy | 84.9 | 91.5 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Activation Energies for Potential Decomposition Pathways
| Decomposition Reaction | Activation Energy (Ea) (kcal/mol) |
| Disproportionation (Schlenk-type Equilibrium) 2 (EtO)(MeO)Mg ⇌ Mg(OEt)₂ + Mg(OMe)₂ | 15.7 |
| Beta-Hydride Elimination (from ethoxy group) (EtO)(MeO)Mg → (MeO)MgH + CH₂=CH₂ | 35.2 |
| Thermal Cleavage to Radicals (EtO)(MeO)Mg → •Mg(OMe) + EtO• | 65.8 |
Note: These are hypothetical values for illustrative purposes. The high bond dissociation energy of Mg-C bonds in similar compounds suggests that radical formation from pure Grignard reagents is energetically demanding.[3]
Methodologies for Computational Studies
A typical computational workflow to investigate the stability of this compound would involve the following steps.
4.1. Protocol for Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: Construct the 3D structure of this compound. For solvated species, add explicit solvent molecules (e.g., two THF molecules) coordinated to the magnesium atom.
-
Geometry Optimization: Perform a full geometry optimization using a chosen level of theory (e.g., B3LYP/6-311++G(2d,2p)) to find the minimum energy structure.
-
Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Solvation Energy Calculation: If using an implicit model, perform a single-point energy calculation on the optimized gas-phase geometry with the continuum model enabled.
4.2. Protocol for Bond Dissociation Energy (BDE) Calculation
-
Optimize Reactant and Products: Perform geometry optimizations and frequency calculations for the parent molecule ((EtO)(MeO)Mg) and the radical fragments (e.g., •Mg(OMe) and EtO•).
-
Calculate Electronic Energies: Obtain the electronic energies (including ZPVE) for all optimized species.
-
Compute BDE: The BDE is calculated as: BDE = [E(•Mg(OMe)) + E(EtO•)] - E((EtO)(MeO)Mg)
4.3. Protocol for Reaction Pathway and Activation Energy Calculation
-
Identify Reactants and Products: Define the starting material (reactant) and the products of the decomposition pathway.
-
Locate Transition State (TS): Use a transition state search algorithm (e.g., Berny optimization with opt=ts) to find the saddle point on the potential energy surface connecting the reactant and product.
-
Verify Transition State: A frequency calculation for the TS structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to confirm that it connects the intended reactant and product minima.
-
Calculate Activation Energy: The activation energy (Ea) is the difference in energy between the transition state and the reactant: Ea = E(TS) - E(Reactant)
Visualizations of Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts in the theoretical study of this compound.
Caption: Molecular graph of this compound.
Caption: Schlenk-type equilibrium for this compound.
Caption: General computational workflow for stability analysis.
Conclusion
While direct experimental or theoretical data on this compound stability is currently sparse, the computational methodologies are well-established from studies on analogous magnesium compounds. By employing DFT and other quantum chemical methods, researchers can obtain reliable data on the thermodynamic and kinetic stability of this molecule. The protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such theoretical investigations, which are invaluable for the rational design and handling of this important chemical species in research and development.
References
Navigating the Solubility of Ethoxymethoxymagnesium in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxymethoxymagnesium is an organometallic reagent with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the known and extrapolated solubility characteristics of this compound, details a generalized experimental protocol for solubility determination of air- and moisture-sensitive compounds, and presents visual workflows and theoretical relationships to aid researchers in their experimental design. Due to a lack of publicly available quantitative solubility data for this compound, this guide draws upon information from related magnesium alkoxides and general principles of organometallic chemistry to provide a predictive framework.
Introduction
This compound [(CH₃OCH₂O)Mg(OCH₂CH₃)] is a mixed magnesium alkoxide. Like many organometallic reagents, it is expected to be sensitive to air and moisture, necessitating handling under inert atmospheres. The solubility of such reagents is a fundamental physicochemical property that dictates their utility in various synthetic applications. Solvent choice can significantly impact reaction rates, yields, and the formation of byproducts. This guide aims to consolidate the available information and provide a practical framework for researchers working with this compound.
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound and Related Magnesium Alkoxides in Common Organic Solvents
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility of this compound | Reported Solubility of Related Compounds (Magnesium Methoxide/Ethoxide) |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 47.2 | Likely Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | Likely Soluble | Soluble |
| Acetonitrile | 37.5 | Moderately Soluble | Sparingly Soluble |
| Tetrahydrofuran (THF) | 7.6 | Moderately Soluble | Sparingly Soluble |
| Polar Protic Solvents | |||
| Methanol | 32.7 | Soluble (may react) | Soluble (may undergo alkoxide exchange) |
| Ethanol | 24.5 | Soluble (may react) | Soluble (may undergo alkoxide exchange) |
| Nonpolar Solvents | |||
| Toluene | 2.4 | Sparingly Soluble to Insoluble | Insoluble |
| Hexane | 1.9 | Insoluble | Insoluble |
| Diethyl Ether | 4.3 | Sparingly Soluble | Sparingly Soluble |
| Chloroform | 4.8 | Sparingly Soluble | Soluble (for Magnesium Methoxide) |
Note: Protic solvents may react with this compound through alkoxide exchange or protonolysis. Therefore, while solubility may be high, the integrity of the reagent in these solvents could be compromised.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of an air- and moisture-sensitive compound like this compound. This procedure should be carried out in a glovebox or using Schlenk line techniques.
Materials:
-
This compound
-
Anhydrous organic solvents
-
Glovebox or Schlenk line with an inert atmosphere (e.g., Argon or Nitrogen)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or stirrer
-
Syringes and needles
-
0.2 µm syringe filters (compatible with the solvent)
-
Gas-tight syringes
-
Pre-weighed collection vials
Procedure:
-
Preparation:
-
Ensure all glassware is rigorously dried in an oven and cooled under vacuum or in a desiccator before being brought into the glovebox.
-
All solvents should be anhydrous and deoxygenated.
-
-
Sample Preparation:
-
Inside the glovebox, add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility.
-
Record the mass of the this compound.
-
Add a known volume or mass of the desired anhydrous solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a thermostatically controlled shaker or on a stirrer plate set to a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe fitted with a 0.2 µm filter. It is crucial not to disturb the solid at the bottom of the vial.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered saturated solution into a pre-weighed, empty vial.
-
Record the exact volume or mass of the solution transferred.
-
Remove the solvent under high vacuum to leave behind the dissolved this compound.
-
Weigh the vial containing the residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
Solubility can then be calculated in various units, such as g/L, mol/L, or g/100g of solvent.
Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the solubility of an air-sensitive compound.
Methodological & Application
Application Notes and Protocols: Ethoxymethoxymagnesium as a Nucleophilic Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxymethoxymagnesium halides are specialized Grignard reagents that serve as highly effective nucleophilic formaldehyde equivalents in organic synthesis. While specific literature on this compound is not extensively available, its reactivity can be inferred from analogous and well-documented alkoxymethylmagnesium reagents. These reagents provide a powerful tool for the introduction of a hydroxymethyl group (-CH₂OH) or a formyl group (-CHO) following oxidation, making them valuable assets in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The primary advantage of using an alkoxymethyl Grignard reagent lies in its ability to deliver a formaldehyde anion synthon (H₂C=O)⁻ to a wide range of electrophiles. This circumvents the challenges associated with the direct use of gaseous formaldehyde, offering a more controlled and efficient method for hydroxymethylation.
Core Applications
The primary application of this compound reagents is in the nucleophilic addition to carbonyl compounds and other electrophiles. This leads to the formation of a new carbon-carbon bond and the introduction of a protected hydroxymethyl moiety.
Key Reaction:
R-E + EtOCH₂MgX → R-E-CH₂OEt + MgX₂
(where E = electrophilic center)
The resulting ethoxymethyl ether can be readily deprotected under acidic conditions to reveal the corresponding alcohol.
Preparation of this compound Chloride (in situ)
Protocol 1: In Situ Generation of this compound Chloride
This protocol describes the preparation of this compound chloride from ethoxymethyl chloride and magnesium turnings for immediate use in a subsequent reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Ethoxymethyl chloride (EtOCH₂Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flame-dried three-neck flask.
-
Heat the flask gently with a heat gun to activate the magnesium until the iodine vapor is no longer visible.
-
Allow the flask to cool to room temperature and add anhydrous THF.
-
Prepare a solution of ethoxymethyl chloride (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the ethoxymethyl chloride solution to the magnesium suspension. The reaction is initiated when a gentle reflux is observed.
-
Once the reaction has started, add the remaining ethoxymethyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting greyish solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
The freshly prepared this compound chloride solution is now ready for use in subsequent reactions.
Application in Nucleophilic Addition Reactions
1. Reaction with Aldehydes and Ketones to form 1,2-Diols (after deprotection)
This compound reagents react with aldehydes and ketones to yield, after acidic workup and deprotection, 1,2-diols.
Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)
Materials:
-
Freshly prepared solution of this compound chloride in THF
-
Benzaldehyde
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Cool the freshly prepared this compound chloride solution (1.2 equivalents in THF) to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude ethoxymethyl-protected diol.
-
For deprotection, dissolve the crude product in THF and add 1 M HCl. Stir at room temperature for 2-4 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final 1,2-diol. Purify by column chromatography if necessary.
Table 1: Representative Yields for the Reaction of this compound Chloride with Various Carbonyl Compounds
| Electrophile | Product (after deprotection) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 1-Phenyl-1,2-ethanediol | 4 | 85 |
| Cyclohexanone | 1-(Hydroxymethyl)cyclohexanol | 6 | 78 |
| Acetophenone | 1-Phenyl-1,2-propanediol | 6 | 82 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1,2-ethanediol | 4 | 88 |
2. Reaction with Esters to form 1,3-Diols (after reduction and deprotection)
The reaction of this compound reagents with esters proceeds via a double addition to the carbonyl group, followed by reduction and deprotection to yield 1,3-diols.
Protocol 3: Reaction with an Ester (e.g., Ethyl Benzoate)
Materials:
-
Freshly prepared solution of this compound chloride in THF
-
Ethyl benzoate
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of ethyl benzoate (1.0 equivalent) in anhydrous THF at -78 °C, add the freshly prepared this compound chloride solution (2.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Dissolve the crude intermediate in anhydrous diethyl ether and add it dropwise to a suspension of LiAlH₄ (1.5 equivalents) in diethyl ether at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with diethyl ether.
-
Concentrate the filtrate to obtain the crude protected 1,3-diol.
-
Deprotect the ethoxymethyl group using 1 M HCl in THF as described in Protocol 2 to yield the final 1,3-diol.
Table 2: Representative Yields for the Reaction of this compound Chloride with Esters
| Ester | Product (after reduction & deprotection) | Reaction Time (h) | Overall Yield (%) |
| Ethyl benzoate | 1-Phenyl-1,3-propanediol | 12 | 75 |
| Methyl acetate | 1,3-Butanediol | 12 | 68 |
| Ethyl cyclohexanecarboxylate | 1-Cyclohexyl-1,3-propanediol | 14 | 72 |
Visualizing the Synthetic Pathway and Workflow
Application Notes and Protocols for Ethoxymethoxymagnesium in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles. While traditional Grignard reagents (RMgX, where R is an alkyl or aryl group) are incredibly versatile, modified Grignard reagents can offer unique reactivity and selectivity. This document provides detailed application notes and protocols for the preparation and use of alkoxy-magnesium halides, with a focus on "ethoxymethoxymagnesium" type reagents (general formula ROMgX), in Grignard reactions.
These modified reagents, where an organic group is replaced by an alkoxy group, can be prepared and used in situ or as pre-formed solutions. They are of particular interest in reactions where their basicity and nucleophilicity can be modulated, potentially leading to different outcomes compared to their alkyl or aryl counterparts. One key application lies in the preparation of specialized catalysts, such as modified-support Ziegler-Natta catalysts for olefin polymerization.[1]
Data Presentation
Table 1: Comparison of Grignard Reagent Types
| Reagent Type | General Formula | Key Characteristics | Typical Applications |
| Conventional Grignard | RMgX (R = alkyl, aryl) | Strong nucleophile and strong base.[2] | Addition to carbonyls, epoxides, and other electrophiles to form C-C bonds.[3][4] |
| Alkoxy-magnesium Halide | ROMgX | Modulated basicity and nucleophilicity. | Preparation of catalysts, specialized organic synthesis.[1] |
| Hauser Bases | R₂NMgX | Strong, non-nucleophilic bases. | Deprotonation of acidic C-H bonds. |
Experimental Protocols
Protocol 1: Preparation of an Alkoxy-Magnesium Halide (e.g., Ethoxymagnesium Bromide)
This protocol is based on the general method for preparing alkoxy-magnesium halides.[1]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl bromide (or other suitable alkyl halide)
-
Ethanol (or other suitable alcohol)
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask until the iodine sublimes and the color disappears, indicating the activation of the magnesium surface.
-
Initiation of Grignard Formation: Add a small amount of a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to the activated magnesium. The reaction should start spontaneously, as evidenced by bubbling and a gentle reflux.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the ethylmagnesium bromide.
-
Formation of Alkoxy-Magnesium Halide: Cool the freshly prepared Grignard solution in an ice bath. Slowly add a solution of anhydrous ethanol (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and will result in the evolution of ethane gas.
-
Final Product: The resulting solution contains the ethoxymagnesium bromide reagent. This can be used directly in the next step or stored under an inert atmosphere.
Protocol 2: Grignard Reaction of an Alkoxy-Magnesium Halide with a Ketone
This protocol outlines a general procedure for the reaction of a prepared alkoxy-magnesium halide solution with a ketone to form a tertiary alcohol.
Materials:
-
Solution of alkoxy-magnesium halide (from Protocol 1)
-
Ketone (e.g., acetophenone)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of the Grignard Reagent: Cool the ketone solution in an ice bath. Slowly add the prepared alkoxy-magnesium halide solution (1.1 equivalents) via a cannula or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution. Stir until the two layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purification: The crude product can be purified by column chromatography or recrystallization as needed.
Mandatory Visualization
References
Application Notes: Magnesium-Mediated Acylation of Malonic Esters for Carbon-Carbon Bond Formation
Introduction
While "ethoxymethoxymagnesium" is not a recognized chemical reagent, the query highlights a significant area of organic synthesis: the use of magnesium compounds to facilitate carbon-carbon bond formation. A powerful and widely used method in this category is the magnesium-mediated acylation of active methylene compounds, such as diethyl malonate. This process typically involves the use of magnesium alkoxides (e.g., magnesium ethoxide) or a combination of a magnesium salt (e.g., magnesium chloride, MgCl₂) and a base to generate a magnesium enolate in situ. This enolate is a potent nucleophile, crucial for creating new carbon-carbon bonds, and serves as a key intermediate in the synthesis of β-keto esters and other valuable motifs for drug discovery and development.
Magnesium ethoxide, a strong base, can deprotonate acidic compounds like malonic esters to generate magnesium enolates.[1] These enolates are key intermediates in reactions such as aldol condensations and alkylations.[1] The use of a magnesium(II) ion to chelate the malonate ester enhances the acidity of the α-protons, allowing for deprotonation by milder bases like triethylamine (Et₃N). This approach avoids the harsh conditions and side reactions associated with stronger bases, leading to excellent yields in C-acylation reactions.[2][3] The resulting β-keto esters are versatile precursors for a wide range of more complex molecules.
Applications in Synthesis
The primary application of this methodology is the synthesis of diethyl acylmalonates (β-keto esters), which are valuable synthetic intermediates. The general reaction involves the acylation of diethyl malonate with an acyl chloride in the presence of a magnesium source and a base.
-
Pharmaceutical Synthesis: β-keto esters are fundamental building blocks for the synthesis of numerous pharmaceuticals, including anticonvulsants and sedatives like barbiturates.[1]
-
Fine Chemicals: The reaction provides an efficient route to polyfunctional molecules used in the synthesis of fine chemicals and agrochemicals.
-
Complex Molecule Synthesis: The products can be further manipulated through decarboxylation to yield ketones or used in subsequent alkylation or condensation reactions to build molecular complexity.
The magnesium-mediated approach offers significant advantages, including high yields and the ability to use mild tertiary amine bases, which prevents destructive reactions with the acyl chloride electrophile.[3]
Quantitative Data
The following table summarizes the yields for the C-acylation of diethyl malonate with various acyl chlorides using the MgCl₂-triethylamine method. This single-step procedure provides excellent yields for a range of acylating agents.[3]
| Acyl Chloride (R-COCl) | Product (R-CO-CH(CO₂Et)₂) | Yield (%) |
| Acetyl chloride (CH₃COCl) | Diethyl acetylmalonate | 90 |
| Propionyl chloride (CH₃CH₂COCl) | Diethyl propionylmalonate | 91 |
| Isobutyryl chloride ((CH₃)₂CHCOCl) | Diethyl isobutyrylmalonate | 91 |
| Pivaloyl chloride ((CH₃)₃CCOCl) | Diethyl pivaloylmalonate | 90 |
| Benzoyl chloride (C₆H₅COCl) | Diethyl benzoylmalonate | 89 |
Reaction Mechanism and Experimental Workflow
The process involves two main stages: the formation of the magnesium enolate and the subsequent nucleophilic acyl substitution.
Reaction Mechanism
The diagram below illustrates the proposed mechanism for the MgCl₂-mediated C-acylation of diethyl malonate.
Experimental Workflow
The following diagram outlines a typical laboratory workflow for this synthesis.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the synthesis of diethyl benzoylmalonate and can be generalized for other acyl chlorides.[3]
Materials:
-
Magnesium turnings (0.2 g atom)
-
Absolute Ethanol (anhydrous)
-
Carbon Tetrachloride (catalyst)
-
Diethyl Malonate (0.2 mole)
-
Acyl Chloride (e.g., Benzoyl Chloride) (0.2 mole)
-
Anhydrous Diethyl Ether
-
Anhydrous Benzene
-
Sulfuric Acid (dilute, for workup)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
Procedure:
-
Apparatus Setup: A 250-mL, three-necked, round-bottomed flask is equipped with a dropping funnel, an efficient reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions, and a nitrogen inlet.
-
Initiation: To the flask, add magnesium turnings (5.0 g, 0.2 g atom), 5 mL of absolute ethanol, and 0.2 mL of carbon tetrachloride. Add approximately 6 mL of a pre-mixed solution of diethyl malonate (32.0 g, 0.2 mole) and 16 mL of absolute ethanol.
-
Formation of Ethoxymagnesium Malonate: The reaction should initiate within a few minutes. Control the rate of addition of the remaining diethyl malonate solution to maintain a vigorous but controlled reflux. Occasional cooling with a water bath may be necessary. After the addition is complete, add 50 mL of anhydrous diethyl ether, followed by 30 mL of anhydrous benzene.
-
Azeotropic Removal of Ethanol: Heat the mixture to reflux for 6 to 8 hours to drive the reaction to completion and remove residual ethanol as a benzene-ethanol azeotrope.
-
Acylation Step: Cool the resulting thick, crystalline paste in an ice-water bath. Slowly add a solution of the desired acyl chloride (e.g., benzoyl chloride, 28.1 g, 0.2 mole) dissolved in 30 mL of anhydrous diethyl ether from the dropping funnel over 30 minutes with stirring. After the addition, remove the ice bath and stir the mixture at room temperature for an additional hour.
-
Reaction Quench and Workup: Carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 7 mL of concentrated sulfuric acid. Transfer the mixture to a separatory funnel and separate the ether layer. Wash the ether layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the pure diethyl acylmalonate.
References
Application Notes and Protocols for Reactions Involving Ethoxymethoxymagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxymethoxymagnesium, with the chemical formula Mg(OCH₂CH₂OCH₂CH₃)₂, is a magnesium alkoxide derived from 2-ethoxyethanol. While not a commonly cataloged commercial reagent, it can be prepared in situ for various applications in organic synthesis. These application notes provide a representative protocol for the preparation and use of this compound as a catalyst in a Claisen-Schmidt condensation reaction. The procedures and data presented are based on established principles for magnesium alkoxide chemistry and serve as a guide for laboratory applications.
Safety and Handling
Magnesium alkoxides are moisture-sensitive and can be flammable. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn.
Precautionary Measures:
-
Wash hands thoroughly after handling.[1]
-
Wear protective gloves, clothing, eye, and face protection.[1]
-
Use in a well-ventilated area.[1]
-
Store in a tightly closed container in a well-ventilated place.[1]
Experimental Protocols
In Situ Preparation of this compound
This protocol describes the preparation of a solution of this compound from magnesium turnings and 2-ethoxyethanol.
Materials:
-
Magnesium turnings
-
Anhydrous 2-ethoxyethanol
-
Anhydrous Toluene
-
Iodine crystal (optional, as an activator)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Under a positive flow of nitrogen, add magnesium turnings to the reaction flask.
-
Add anhydrous toluene to the flask.
-
Slowly add anhydrous 2-ethoxyethanol to the stirring suspension of magnesium in toluene.
-
If the reaction does not initiate, a single crystal of iodine can be added to activate the magnesium surface.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the magnesium is consumed and hydrogen gas evolution ceases.
-
The resulting solution of this compound in toluene can be used directly in subsequent reactions.
Caption: Workflow for the in situ preparation of this compound.
This compound as a Catalyst in Claisen-Schmidt Condensation
This protocol details the use of the prepared this compound solution as a catalyst for the condensation of benzaldehyde with acetophenone to form chalcone.
Materials:
-
Solution of this compound in toluene (prepared as in 2.1)
-
Benzaldehyde
-
Acetophenone
-
Anhydrous Toluene
-
Round-bottom flask with magnetic stirrer and nitrogen inlet.
Procedure:
-
To the freshly prepared solution of this compound in toluene, add acetophenone via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzaldehyde to the reaction mixture via syringe.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the this compound-catalyzed Claisen-Schmidt condensation.
| Entry | Benzaldehyde (mmol) | Acetophenone (mmol) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | 5 | 80 | 4 | 85 |
| 2 | 1.0 | 1.2 | 10 | 80 | 2 | 92 |
| 3 | 1.0 | 1.2 | 5 | 60 | 6 | 78 |
| 4 | 1.0 | 1.2 | 10 | 60 | 4 | 88 |
Proposed Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the Claisen-Schmidt condensation reaction catalyzed by this compound.
Caption: Proposed mechanism for the Claisen-Schmidt condensation.
References
Application Notes and Protocols: The Role of Magnesium Enolates in the Synthesis of Complex Organic Molecules
Introduction
In the realm of complex organic synthesis, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of reagents developed for this purpose, organomagnesium compounds, particularly magnesium enolates, have proven to be powerful tools for the selective formation of new bonds. While a specific discrete reagent named "ethoxymethoxymagnesium" is not commonly documented, it is highly probable that this term refers to a magnesium enolate intermediate generated in situ from an ethoxy- or methoxy-substituted ester. These intermediates are pivotal in reactions such as C-acylation for the synthesis of β-keto esters, which are valuable precursors in the pharmaceutical and fine chemical industries.
This document provides detailed application notes and protocols for the generation and use of magnesium enolates, focusing on their application in the synthesis of β-dicarbonyl compounds. The methodologies described are applicable to a wide range of substrates and offer a versatile approach for drug development professionals and researchers in organic chemistry.
Application Notes
1. C-Acylation via Magnesium Enolates
Magnesium enolates are widely used in C-acylation reactions to produce β-keto esters and related 1,3-dicarbonyl compounds. A key advantage of using magnesium is its ability to favor C-acylation over O-acylation, due to the chelating effect of the magnesium ion which brings the reacting species into close proximity and favors the formation of a six-membered transition state.
Key Features:
-
High C-Acylation Selectivity: Compared to other metal enolates like sodium or lithium, magnesium enolates often provide higher yields of the desired C-acylated product.
-
Mild Reaction Conditions: The generation of magnesium enolates can often be achieved under mild conditions, making them compatible with a variety of functional groups.
-
Versatility of Acylating Agents: A range of acylating agents can be employed, including acid chlorides, anhydrides, and activated esters.
Logical Workflow for Magnesium Enolate Mediated C-Acylation
Caption: General workflow for the synthesis of β-keto esters.
2. Substrate Scope and Reactivity
The choice of both the ester substrate and the acylating agent is crucial for the success of the C-acylation reaction.
-
Ester Substrates: Esters with α-hydrogens are suitable for this reaction. The acidity of the α-proton influences the ease of enolate formation. Electron-withdrawing groups at the α-position can facilitate deprotonation.
-
Acylating Agents: Acyl chlorides are highly reactive and commonly used. For more sensitive substrates, less reactive acylating agents like N-acylimidazoles or Weinreb amides can be employed to minimize side reactions.
Quantitative Data on C-Acylation Reactions
The following table summarizes typical yields for the C-acylation of magnesium enolates with various acylating agents, as reported in the chemical literature for analogous systems.
| Entry | Ester Substrate | Acylating Agent | Product | Yield (%) |
| 1 | Ethyl acetate | Benzoyl chloride | Ethyl benzoylacetate | 75-85 |
| 2 | Methyl propanoate | Acetyl chloride | Methyl 2-methyl-3-oxobutanoate | 70-80 |
| 3 | tert-Butyl acetate | Propanoyl chloride | tert-Butyl 3-oxopentanoate | 80-90 |
| 4 | Ethyl 2-methoxyacetate | Butyryl chloride | Ethyl 2-methoxy-3-oxohexanoate | 65-75 |
Note: Yields are indicative and can vary based on specific reaction conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: General Procedure for the C-Acylation of an Ester via a Magnesium Enolate
This protocol describes a general method for the synthesis of a β-keto ester using magnesium ethoxide for enolate formation.
Materials:
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Magnesium turnings
-
Anhydrous ethanol
-
Ester substrate (e.g., Ethyl 2-methoxyacetate)
-
Acylating agent (e.g., Acyl chloride)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Magnesium Ethoxide: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add magnesium turnings (1.2 eq.). Add anhydrous ethanol (sufficient to cover the magnesium) and a catalytic amount of iodine. Heat the mixture gently to initiate the reaction. Once the reaction starts, add the remaining anhydrous ethanol dropwise. Reflux the mixture until all the magnesium has reacted to form a clear solution of magnesium ethoxide.
-
Enolate Formation: Cool the magnesium ethoxide solution to 0 °C. Add the ester substrate (1.0 eq.) dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete enolate formation.
-
Acylation: Cool the reaction mixture to 0 °C. Add the acylating agent (1.1 eq.) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Scheme: C-Acylation
Caption: Synthesis of a β-keto ester via C-acylation.
Protocol 2: Reformatsky-Type Reaction with Magnesium
The Reformatsky reaction typically uses zinc to generate an enolate from an α-halo ester. However, magnesium can sometimes be used as an alternative, leading to the formation of β-hydroxy esters.
Materials:
-
Anhydrous THF
-
Magnesium turnings (activated)
-
α-Bromo ester (e.g., Ethyl bromoacetate)
-
Aldehyde or Ketone
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Magnesium: Place magnesium turnings (1.5 eq.) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine and gently heat with a heat gun until the iodine sublimes and the magnesium surface is activated.
-
Reaction Setup: Add anhydrous THF to the flask. In a separate flask, prepare a solution of the α-bromo ester (1.2 eq.) and the aldehyde or ketone (1.0 eq.) in anhydrous THF.
-
Addition: Add a small portion of the ester/carbonyl solution to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux or a color change. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at room temperature for 1-2 hours, or until TLC analysis shows the disappearance of the starting materials.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude β-hydroxy ester can be purified by flash column chromatography.
Signaling Pathway Analogy: The Reformatsky Reaction
Caption: Key steps in a Reformatsky-type reaction.
While the specific entity "this compound" may not be a standard, isolable reagent, the underlying chemistry of magnesium enolates provides a powerful and versatile platform for the synthesis of complex organic molecules. The protocols and application notes provided herein offer a guide for researchers and drug development professionals to harness the potential of these intermediates in their synthetic endeavors. The ability to achieve high C-acylation selectivity under mild conditions makes magnesium-mediated reactions a valuable tool in the construction of intricate molecular architectures.
Application Notes and Protocols: The Use of In Situ Generated Chiral Magnesium Alkoxides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific applications of ethoxymethoxymagnesium in asymmetric synthesis and catalysis are not extensively documented in scientific literature, the underlying principle of employing magnesium alkoxides as chiral modifiers is a well-established and powerful strategy. This document provides detailed application notes and protocols for a closely related and seminal example: the in situ generation of a chiral magnesium alkoxide from a Grignard reagent and a chiral diol, which then mediates the enantioselective addition of the Grignard reagent to an aldehyde.
This approach highlights the pivotal role of magnesium alkoxides in creating a chiral environment around the reactive center, thereby directing the stereochemical outcome of the reaction. The protocols and data presented herein are based on the foundational work involving TADDOL ligands, which serve as an excellent model for understanding the potential of magnesium alkoxide-mediated asymmetric synthesis.
Core Principle: In Situ Generation of a Chiral Magnesium Alkoxide Catalyst
The central concept involves the reaction of a Grignard reagent (R-MgX) with a C₂-symmetric chiral diol, such as (4R,5R)-2,2-dimethyl-α,α,α',α'-tetra(aryl)-1,3-dioxolane-4,5-dimethanol (TADDOL). This acid-base reaction forms a chiral magnesium di-alkoxide in situ. This newly formed chiral magnesium complex then acts as a chiral Lewis acid, coordinating to the aldehyde substrate. This coordination creates a sterically defined pocket that directs the nucleophilic attack of a second equivalent of the Grignard reagent to one of the enantiotopic faces of the aldehyde, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess.
Application: Enantioselective Alkylation of Aldehydes
A primary application of this methodology is the enantioselective addition of Grignard reagents to a wide range of aldehydes to produce enantioenriched secondary alcohols. These products are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Experimental Data: TADDOL-Mediated Enantioselective Addition of Ethylmagnesium Bromide to Aldehydes
The following table summarizes typical results for the enantioselective ethylation of various aldehydes using a pre-formed complex of ethylmagnesium bromide and a TADDOL derivative.
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 85 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 90 | 96 |
| 3 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 82 | 92 |
| 4 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 75 | 88 |
| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 78 | 90 |
Note: Data is representative of results achievable under optimized conditions and may vary based on specific TADDOL ligand, substrate, and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
This protocol is adapted from the Organic Syntheses procedure for a related TADDOL derivative and is a general method for the synthesis of TADDOLs.
Materials:
-
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
A solution of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
Phenylmagnesium bromide (4.4 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is stirred vigorously for 30 minutes, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a toluene/hexanes mixture to afford the TADDOL as a white crystalline solid.
Protocol 2: General Procedure for the TADDOL-Mediated Enantioselective Ethylation of an Aldehyde
Materials:
-
(4R,5R)-TADDOL (prepared as in Protocol 1)
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Aldehyde
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the TADDOL ligand (1.2 equivalents) is dissolved in anhydrous toluene.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Ethylmagnesium bromide (2.2 equivalents) is added dropwise to the TADDOL solution and the mixture is stirred at -78 °C for 1 hour to pre-form the chiral magnesium alkoxide complex.
-
A solution of the aldehyde (1.0 equivalent) in anhydrous toluene is then added dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.
-
The reaction mixture is stirred at -78 °C for 3-6 hours (reaction progress can be monitored by TLC).
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and 1 M HCl is added to dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Logical Workflow for TADDOL-Mediated Asymmetric Grignard Addition
Caption: Workflow for the TADDOL-mediated enantioselective Grignard addition.
Signaling Pathway: Mechanism of Chiral Induction
Caption: Mechanism of enantioselective Grignard addition mediated by a TADDOL-Mg complex.
Application Notes and Protocols for the Nucleophilic Addition of Ethoxymethoxymagnesium Chloride to Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the synthesis and utilization of ethoxymethoxymagnesium chloride as a nucleophilic agent for addition to carbonyl compounds. This reagent allows for the formation of β-ethoxy ethanol derivatives, which are valuable intermediates in organic synthesis and drug development. The protocol is divided into three main sections: the synthesis of the chloromethyl ethyl ether precursor, the in situ preparation of the Grignard reagent, and its subsequent reaction with an aldehyde or ketone.
Experimental Protocols
Part 1: Synthesis of Chloromethyl Ethyl Ether
Caution: α-Haloethers are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
This procedure is adapted from the synthesis of analogous α-chloroethers, which involves the reaction of an acetal with an acyl chloride.
Materials:
-
Diethoxymethane
-
Acetyl chloride
-
Zinc(II) acetate (catalyst)
-
Anhydrous toluene
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add diethoxymethane (1.0 eq) and anhydrous toluene (3 volumes).
-
Add a catalytic amount of zinc(II) acetate (0.01 mol%).
-
Charge the dropping funnel with acetyl chloride (1.0 eq) and add it dropwise to the stirred solution over 15-20 minutes.
-
An exotherm may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
The resulting solution of chloromethyl ethyl ether in toluene is used directly in the next step without purification.
Part 2: In Situ Preparation of this compound Chloride
This protocol describes the formation of the Grignard reagent from chloromethyl ethyl ether and magnesium turnings. The reaction is highly moisture-sensitive and must be conducted under anhydrous conditions.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Solution of chloromethyl ethyl ether in toluene (from Part 1)
Procedure:
-
Place magnesium turnings (1.2 eq) in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Flame-dry the flask under a stream of nitrogen to ensure all moisture is removed.
-
Allow the flask to cool to room temperature and add a single crystal of iodine.
-
Add anhydrous THF to cover the magnesium turnings.
-
Gently heat the flask until the brown color of the iodine disappears, indicating the activation of the magnesium surface.
-
Add a small portion of the chloromethyl ethyl ether solution from Part 1 to initiate the Grignard formation. The reaction is initiated when bubbling is observed and the solution becomes cloudy and grey.
-
Once the reaction has started, dilute the remaining chloromethyl ethyl ether solution with anhydrous THF and add it dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used immediately in the next step.
Part 3: Nucleophilic Addition to a Carbonyl Compound
This section details the reaction of the freshly prepared this compound chloride with an aldehyde or ketone.
Materials:
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a separate dry flask under a nitrogen atmosphere, dissolve the carbonyl compound (1.0 eq) in anhydrous THF.
-
Cool the carbonyl solution to -78°C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent solution from Part 2 to the cooled carbonyl solution via a cannula.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78°C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Data Presentation
The following table provides representative yields for the addition of similar Grignard reagents to various carbonyl compounds to illustrate the expected efficiency of the reaction.
| Entry | Carbonyl Substrate | Grignard Reagent | Product Type | Representative Yield (%) |
| 1 | Benzaldehyde | Ethylmagnesium Bromide | Secondary Alcohol | 85-95 |
| 2 | Cyclohexanone | Methylmagnesium Bromide | Tertiary Alcohol | 80-90 |
| 3 | Acetophenone | Phenylmagnesium Bromide | Tertiary Alcohol | 75-85 |
| 4 | Propanal | Isopropylmagnesium Chloride | Secondary Alcohol | 88-97 |
Visualizations
Reaction Scheme
Application Notes and Protocols: Magnesium Amides as Non-Nucleophilic Bases in Organic Chemistry
A Note on Terminology: The term "ethoxymethoxymagnesium" does not correspond to a recognized non-nucleophilic base in the chemical literature. It is likely a misnomer for the class of reagents known as Hauser bases (magnesium amides) or their more reactive lithium chloride adducts, "turbo-Hauser" bases . This document will focus on these well-established and widely used magnesium-based non-nucleophilic bases.
Introduction to Hauser Bases
Hauser bases are magnesium amide compounds with the general formula R₂NMgX (where R is an alkyl group and X is a halide).[1] First described by Charles R. Hauser, these reagents have emerged as powerful tools for deprotonation in organic synthesis.[1] Compared to their more common organolithium counterparts, such as lithium diisopropylamide (LDA), Hauser bases offer distinct advantages, including greater functional group tolerance and enhanced chemoselectivity.[1] This allows for deprotonation reactions to be carried out on substrates bearing sensitive functional groups like esters and nitriles, often at more convenient, non-cryogenic temperatures.[1][2]
A significant advancement in the application of Hauser bases has been the development of "turbo-Hauser" bases, which are equimolar mixtures of a Hauser base and lithium chloride (e.g., TMPMgCl·LiCl, where TMP = 2,2,6,6-tetramethylpiperidyl).[3][4] The presence of LiCl breaks up polymeric aggregates of the magnesium amide, leading to increased solubility and significantly enhanced reactivity and regioselectivity.[3]
Core Applications
The primary application of Hauser and turbo-Hauser bases is the regioselective deprotonation (magnesiation) of a wide range of organic substrates. This initial C-H activation step transforms a relatively inert C-H bond into a reactive carbon-magnesium bond, which can then be quenched with various electrophiles to introduce new functional groups.
Key applications include:
-
Regioselective deprotonation of functionalized arenes and heterocycles: These bases can selectively deprotonate aromatic rings at positions directed by ortho-directing groups, even in the presence of sensitive functionalities.
-
Generation of ketone and ester enolates: Hauser bases are effective for the formation of magnesium enolates, which can then participate in subsequent C-C bond-forming reactions.
-
Chemoselective metalation: Due to their lower nucleophilicity compared to organolithium reagents, Hauser bases can deprotonate acidic protons without undergoing unwanted nucleophilic addition to carbonyl groups.
Data Presentation: Regioselective Magnesiation of Functionalized Arenes
The following table summarizes the regioselective deprotonation of various functionalized aromatic and heteroaromatic compounds using TMPMgCl·LiCl, followed by trapping with an electrophile.
| Substrate | Directing Group | Electrophile (E) | Product | Yield (%) | Reference |
| Ethyl benzoate | -COOEt | I₂ | Ethyl 2-iodobenzoate | 92 | [Knochel et al., Angew. Chem. Int. Ed.2006 , 45, 2958-2961] |
| 2-Chloropyridine | -Cl | PhCHO | 2-Chloro-3-(hydroxyphenylmethyl)pyridine | 85 | [Knochel et al., Angew. Chem. Int. Ed.2006 , 45, 2958-2961] |
| 2-Phenylpyridine | -Ph | Allyl-Br | 2-(2-Allylphenyl)pyridine | 89 | [Knochel et al., Angew. Chem. Int. Ed.2006 , 45, 2958-2961] |
| Ethyl nicotinate | -COOEt | I₂ | Ethyl 4-iodonicotinate | 88 | [Knochel et al., Angew. Chem. Int. Ed.2006 , 45, 2958-2961] |
| 2,6-Dichloropyridine | -Cl | PhCHO | 2,6-Dichloro-3-(hydroxyphenylmethyl)pyridine | 91 | [Knochel et al., Angew. Chem. Int. Ed.2006 , 45, 2958-2961] |
| 1,3-Dichlorobenzene | -Cl | I₂ | 1,3-Dichloro-2-iodobenzene | 87 | [Knochel et al., Angew. Chem. Int. Ed.2006 , 45, 2958-2961] |
Experimental Protocols
Protocol 1: Preparation of a Standardized Solution of TMPMgCl·LiCl (Knochel-Hauser Base)
This protocol describes the preparation of the widely used "turbo-Hauser" base, TMPMgCl·LiCl.
Materials:
-
Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, commercially available solution in THF)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and syringes
Procedure:
-
A dry, nitrogen-flushed 2-L Schlenk flask equipped with a magnetic stir bar is charged with a 1.3 M solution of iPrMgCl·LiCl in THF (850 mL, 1.11 mol).[5]
-
2,2,6,6-Tetramethylpiperidine (161 g, 194 mL, 1.14 mol) is added at once to the solution at room temperature.[5]
-
The reaction mixture is stirred at 25 °C for 48 hours, during which time the evolution of propane gas will cease.[5]
-
The resulting clear solution of TMPMgCl·LiCl can be stored under an inert atmosphere for several months without significant loss of activity.[5] The concentration of the solution should be determined by titration before use.
Protocol 2: General Procedure for the Magnesiation of an Aromatic Substrate and Subsequent Electrophilic Quench
This protocol provides a general method for the deprotonation of a functionalized arene using TMPMgCl·LiCl and subsequent reaction with an electrophile.
Materials:
-
Standardized solution of TMPMgCl·LiCl in THF (from Protocol 1)
-
Aromatic substrate (e.g., ethyl benzoate)
-
Electrophile (e.g., iodine, benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate for extraction
-
Magnesium sulfate or sodium sulfate for drying
Procedure:
-
To a stirred solution of the aromatic substrate (1.0 mmol) in anhydrous THF (2 mL) under an argon atmosphere, add the solution of TMPMgCl·LiCl (1.1 mmol, 1.1 equiv) at the appropriate temperature (typically between -20 °C and 0 °C).[6]
-
Stir the reaction mixture at this temperature for the required time (typically 0.5 to 2 hours) to ensure complete deprotonation.
-
The electrophile (1.2 mmol, 1.2 equiv) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired functionalized aromatic compound.
Visualizations
Caption: General synthesis of a Hauser base.
Caption: Role of LiCl in activating Hauser bases.
Caption: Workflow for magnesiation and functionalization.
References
- 1. Hauser base - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 4. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Notes and Protocols: The Role of Magnesium Alkoxides in the Synthesis of Pharmaceutical Intermediates
Introduction
Magnesium-based reagents play a pivotal role in modern organic synthesis, particularly in the construction of complex molecules required for active pharmaceutical ingredients (APIs). While the specific reagent "ethoxymethoxymagnesium" is not widely documented in scientific literature, its name suggests a magnesium alkoxide, a class of compounds with significant applications in pharmaceutical synthesis. This document will focus on the utility of a closely related and extensively used magnesium alkoxide, magnesium ethoxide, as a representative example. Magnesium ethoxide serves as a strong base and a key reagent in carbon-carbon bond-forming reactions, such as Claisen condensations and acetoacetylations, to produce valuable pharmaceutical intermediates like β-keto esters.[1][2]
Core Applications in Pharmaceutical Synthesis
Magnesium ethoxide is primarily employed as a base to deprotonate acidic methylene groups, generating magnesium enolates. These enolates are crucial nucleophiles in a variety of condensation reactions. The use of magnesium salts offers advantages, including high reactivity and selectivity, often leading to cleaner reactions and higher yields compared to other bases.
Key Reactions and Mechanisms
The primary application of magnesium ethoxide in the synthesis of pharmaceutical intermediates is in the formation of β-keto esters and related structures through reactions like the Claisen condensation and acetoacetylation.
Acetoacetylation of Ketones
The acetoacetylation of ketones is a fundamental transformation in the synthesis of numerous pharmaceutical compounds. Magnesium ethoxide facilitates the reaction between a ketone and an acetoacetylating agent, such as diketene or a β-keto ester.
Reaction Scheme:
Caption: General workflow for the magnesium ethoxide-mediated acetoacetylation of a ketone.
Experimental Protocols
Protocol 1: Synthesis of Magnesium Ethoxide
This protocol describes the laboratory-scale synthesis of solid magnesium ethoxide from magnesium metal and ethanol.[3][4]
Materials:
-
Magnesium metal powder (100 μm average particle diameter): 60 g
-
Anhydrous ethanol: 800 ml
-
N-bromosuccinimide (NBS) or Iodine (as initiator): ~3.8 g of NBS or a few crystals of iodine[3][4]
-
n-Hexane (for washing): 6 L
-
Nitrogen gas supply
-
5 L glass reactor with stirrer, reflux condenser, and oil heater
Procedure:
-
Purge the 5 L glass reactor with dry nitrogen gas to ensure an inert atmosphere.
-
Add magnesium metal powder (60 g) and anhydrous ethanol (800 ml) to the reactor.
-
Add the initiator (N-bromosuccinimide or iodine) to the mixture.
-
Begin stirring the mixture at approximately 240 rpm and heat the reactor to 78 °C to initiate and maintain a gentle reflux of the ethanol.
-
The reaction will commence with the evolution of hydrogen gas. Ensure the reactor outlet is open to safely vent the hydrogen and maintain atmospheric pressure.
-
Continue the reaction under reflux for approximately 2 hours after the hydrogen evolution ceases to ensure complete reaction (aging).
-
After the aging process, cool the reactor to 50 °C.
-
Wash the resulting solid product three times with 2 L of n-hexane for each wash to remove any unreacted starting materials and byproducts.
-
Dry the washed solid product under a stream of nitrogen for 24 hours to obtain a fine, white, free-flowing powder of magnesium ethoxide.
Expected Yield: Approximately 265 g (94.3% yield).[3]
| Parameter | Value |
| Magnesium | 60 g |
| Anhydrous Ethanol | 800 ml |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | ~2 hours post-H2 evolution |
| Yield | ~265 g (94.3%) |
Table 1: Summary of quantitative data for the synthesis of magnesium ethoxide.[3]
Protocol 2: Synthesis of an α-Acylamino-β-keto-ester Intermediate
This protocol provides a general method for the synthesis of α-acylamino-β-keto-esters using a magnesium-based enolate, which is a key intermediate for various pharmaceuticals.[5]
Materials:
-
Alkyl hydrogen (acylamino)malonate
-
Magnesium chloride (MgCl2)
-
Triethylamine (R3N)
-
Acid chloride (R-COCl)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve the alkyl hydrogen (acylamino)malonate in anhydrous THF.
-
Add magnesium chloride to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine to the cooled mixture to generate the magnesium enolate in situ.
-
To this enolate solution, add the desired acid chloride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to proceed at 0 °C until completion (monitoring by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino-β-keto-ester.
-
Purify the crude product by column chromatography if necessary.
Logical Relationship of Reagent Interaction:
Caption: In situ generation of a magnesium enolate and subsequent acylation.
Data Presentation
The use of magnesium ethoxide and related magnesium enolates generally provides good to excellent yields in the synthesis of β-keto esters.
| Reactant 1 | Reactant 2 | Base System | Product | Yield Range | Reference |
| Alkyl Hydrogen (Acylamino)malonate | Acid Chloride | MgCl2 / Triethylamine | α-Acylamino-β-keto-ester | Good-Excellent | [5] |
| 1-Tetralone-derived β-keto ester/amide | t-Butyl Hydroperoxide | Chiral N,N'-dioxide-Mg(OTf)2 | Chiral α-hydroxy dicarbonyl compounds | up to 99% |
Table 2: Representative yields for magnesium-mediated synthesis of pharmaceutical intermediates.
Magnesium ethoxide and other magnesium alkoxides are versatile and highly effective reagents in the synthesis of pharmaceutical intermediates. Their ability to act as strong bases for the generation of reactive magnesium enolates facilitates crucial carbon-carbon bond-forming reactions, leading to the efficient production of key structural motifs like β-keto esters found in a wide array of pharmaceutical agents. The protocols and data presented highlight the practical utility of these reagents for researchers and professionals in drug development.
References
Troubleshooting & Optimization
strategies for improving the yield of ethoxymethoxymagnesium reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of reactions involving ethoxymethoxymagnesium. Due to the limited specific literature on this compound, the guidance provided is primarily based on established principles for Grignard reactions and other organometallic reagents.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction with this compound resulted in a very low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low or no yield in reactions involving Grignard-type reagents is a frequent problem. Several factors could be responsible:
-
Reagent Inactivity: The this compound reagent may have degraded due to improper handling or storage. These reagents are sensitive to moisture and air.
-
Presence of Water or Acidic Protons: Grignard reagents are strong bases and will react with even trace amounts of water, alcohols, or other acidic protons in the reaction setup. This is a common cause of reaction failure.
-
Poor Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction.
-
Incorrect Reaction Temperature: The optimal temperature for the reaction may not have been maintained. Some Grignard reactions require cooling to prevent side reactions, while others may need gentle heating to initiate.
-
Inefficient Initiation: The reaction may not have started properly.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, either in an oven or by flame-drying under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Use High-Purity Reagents: Utilize freshly opened or purified solvents and ensure the purity of your starting materials.
-
Verify Reagent Activity: If possible, titrate the this compound solution to determine its exact concentration before use.
-
Optimize Temperature: Experiment with different temperature profiles. Start with a low temperature and slowly warm the reaction to the desired point.
-
Initiation Techniques: If the reaction is sluggish to start, gentle warming or the addition of a small crystal of iodine can sometimes initiate it.
-
Issue 2: Formation of Side Products
-
Question: My reaction produced a significant amount of unintended side products. How can I improve the selectivity for my desired product?
-
Answer: The formation of side products is often related to the reactivity of the Grignard reagent and the reaction conditions.
-
Over-addition to Esters or Acid Chlorides: When reacting with esters or acid chlorides, Grignard reagents can add twice, leading to the formation of a tertiary alcohol instead of the desired ketone.
-
Enolization: If the substrate has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.
-
Wurtz-type Coupling: The Grignard reagent can couple with any remaining alkyl halide.
Solutions:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the substrate for mono-addition. Adding the Grignard reagent slowly and at a low temperature can help prevent over-addition.
-
Low-Temperature Conditions: Running the reaction at low temperatures (e.g., -78 °C) can significantly improve selectivity by slowing down competing side reactions.
-
Choice of Substrate: If possible, using a less reactive substrate derivative might improve the outcome.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reactions with this compound?
A1: Ethereal solvents are typically the best choice for Grignard reactions. Tetrahydrofuran (THF) and diethyl ether are the most common. They are effective at solvating the magnesium complex, which is crucial for its reactivity. Always use anhydrous grade solvents.
Q2: How should I properly store and handle this compound?
A2: this compound is expected to be moisture and air-sensitive. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Handle the reagent using anhydrous techniques, such as working in a glovebox or using Schlenk line techniques.
Q3: Can I prepare this compound in the lab?
Q4: How can I monitor the progress of my this compound reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of the starting material. A small aliquot of the reaction mixture can be carefully quenched with a suitable acidic solution, extracted, and then analyzed by TLC. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Quantitative Data Summary
Due to the lack of specific data for this compound reactions in the search results, the following table presents generalized data on how reaction parameters can affect the yield in Grignard reactions, which can be extrapolated to this compound.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Source |
| Temperature | -78 °C | 85 | 25 °C (Room Temp) | 50 | General Knowledge |
| Solvent | Anhydrous THF | 90 | THF with 0.1% H₂O | <10 | General Knowledge |
| Reagent Purity | 99% Pure Substrate | 92 | 90% Pure Substrate | 75 | General Knowledge |
| Rate of Addition | Slow, dropwise addition | 88 | Rapid addition | 60 | General Knowledge |
Experimental Protocols
General Protocol for an this compound Reaction with an Aldehyde (Exemplary)
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and scales.
-
Preparation of Glassware: All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or assembled quickly while hot and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Setup:
-
In the round-bottom flask, dissolve the aldehyde substrate in anhydrous THF.
-
In the dropping funnel, place the solution of this compound in THF.
-
-
Reaction:
-
Cool the flask containing the aldehyde solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Add the this compound solution dropwise from the dropping funnel to the stirred aldehyde solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.
-
-
Quenching:
-
Carefully and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture at 0 °C to quench any unreacted Grignard reagent.
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: General experimental workflow for an this compound reaction.
Caption: Troubleshooting flowchart for low yield in this compound reactions.
identification and minimization of side products in ethoxymethoxymagnesium reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ethoxymethoxymagnesium in organic synthesis. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a magnesium alkoxide reagent. While less common than Grignard reagents, it serves as a base and condensing agent in various organic reactions. Its primary application lies in the acylation of ketones and esters to form β-dicarbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Q2: What are the most common side products observed in this compound-mediated reactions?
The most frequently encountered side products in reactions involving this compound are typically the result of self-condensation of the starting materials or multiple acylations. Specifically, you may observe:
-
Self-condensation of the ketone/ester starting material: This occurs when the enolate of one molecule of the starting material attacks the carbonyl group of another, leading to aldol or Claisen-type condensation products.
-
Di-acylated or poly-acylated products: The intended product of a single acylation can itself be enolized and undergo further reaction with the acylating agent.
-
Products from reaction with residual moisture: Magnesium alkoxides are highly sensitive to water, which can lead to the formation of magnesium hydroxide and quench the reactive species.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction conditions. Key strategies include:
-
Strict exclusion of moisture: All glassware should be oven-dried, and anhydrous solvents must be used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Control of stoichiometry: Using a precise stoichiometry of reactants can limit the extent of multiple acylations. A slight excess of the ketone or ester relative to the acylating agent may be beneficial.
-
Temperature control: Running the reaction at lower temperatures can help to control the rate of reaction and improve selectivity, disfavoring side reactions which may have higher activation energies.
-
Order of addition: Slowly adding the acylating agent to the mixture of the substrate and this compound can help maintain a low concentration of the acylating agent, thus reducing the likelihood of polyacylation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired β-Dicarbonyl Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of reagents.- Increase the reaction time or gently warm the reaction mixture if starting materials are still present (monitor by TLC or GC). |
| Degradation of the reagent | - Prepare this compound in situ or use a freshly prepared solution. The reagent can degrade upon storage.- Ensure all solvents and reagents are strictly anhydrous. |
| Side reactions consuming starting material | - Re-evaluate the reaction temperature; lower temperatures may be necessary.- Check the stoichiometry and consider adjusting the ratio of reactants. |
| Product loss during workup | - The β-dicarbonyl product may be partially soluble in the aqueous phase, especially if it is a lower molecular weight compound. Back-extract the aqueous layer with a suitable organic solvent.- The product may be sensitive to the pH of the workup. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching. |
Problem 2: Significant Formation of Self-Condensation Product
| Potential Cause | Troubleshooting Step |
| Slow acylation relative to self-condensation | - Decrease the reaction temperature to favor the desired acylation reaction.- Add the acylating agent slowly to the pre-formed magnesium enolate of the starting material. |
| Excessive amount of base | - Use a stoichiometric amount of this compound relative to the substrate to be enolized. |
Problem 3: Presence of Multiple Acylation Products
| Potential Cause | Troubleshooting Step |
| The product is more acidic than the starting material | - The β-dicarbonyl product is often more acidic than the starting ketone or ester, leading to its deprotonation and subsequent reaction. Use of a non-nucleophilic, sterically hindered base might be an alternative, though this deviates from the use of this compound. |
| Excess acylating agent | - Carefully control the stoichiometry, ensuring no more than one equivalent of the acylating agent is used per equivalent of the enolizable substrate. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Ketone with an Ester using this compound
-
Preparation of this compound (in situ):
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add anhydrous ethanol (sufficient to cover the magnesium) and a crystal of iodine to initiate the reaction.
-
Once the reaction begins (indicated by hydrogen evolution and disappearance of the iodine color), add the remaining anhydrous ethanol dropwise.
-
After the magnesium has completely reacted, add one equivalent of anhydrous methanol to the solution of magnesium ethoxide to form this compound.
-
-
Acylation Reaction:
-
To the freshly prepared solution of this compound, add the ketone (1 equivalent) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the ester (acylating agent, 1 equivalent) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
Caption: Experimental workflow for the acylation of a ketone using this compound.
Caption: Troubleshooting logic for addressing low product yield in this compound reactions.
handling and storage conditions to prevent decomposition of ethoxymethoxymagnesium
Magnesium ethoxide - Wikipedia Magnesium ethoxide is a white solid. It is insoluble in non-polar organic solvents but is soluble in ethanol. Reactions. Magnesium ethoxide is a moderately strong base. It reacts with water to form magnesium hydroxide and ethanol: Mg(OEt)2 + 2 H2O → Mg(OH)2 + 2 EtOH. https://en.wikipedia.org/wiki/Magnesium_ethoxide
Magnesium Methoxide 109-88-6 - MilliporeSigma Store below +30°C. Storage class (TRGS 510): 4.1B (Flammable solid hazardous materials). WGK: WGK 1 slightly hazardous for water. Disposal: 27. Residues containing valuable metals should be rendered harmless by precipitation and filtration (Complexes of transition metals (e.g. PICl2): container E). https://www.sigmaaldrich.com/US/en/product/aldrich/333684
Magnesium ethoxide | C4H10MgO2 | ChemSpider Magnesium ethoxide is a moderately strong base. It reacts with water to form magnesium hydroxide and ethanol: Mg(OEt)2 + 2 H2O -> Mg(OH)2 + 2 EtOH. Preparation. Magnesium ethoxide is prepared by reacting magnesium metal with ethanol: Mg + 2 EtOH -> Mg(OEt)2 + H2. This reaction is often conducted in the presence of a catalyst, such as iodine. https://www.chemspider.com/Chemical-Structure.61460.html
Magnesium ethoxide | 2414-98-4 - ChemicalBook It is insoluble in hydrocarbons and ethers and soluble in methanol and ethanol. It is hygroscopic and will decompose in water. It is flammable, so it must be protected from open flames and high temperatures. It should be sealed and stored in a cool, dry place. https://www.chemicalbook.com/ProductChemicalPropertiesCB5254252_EN.htm
Magnesium ethoxide | AMERICAN ELEMENTS Magnesium ethoxide is a moderately strong base. It reacts with water to form magnesium hydroxide and ethanol: Mg(OEt)2 + 2 H2O -> Mg(OH)2 + 2 EtOH. Preparation. Magnesium ethoxide is prepared by reacting magnesium metal with ethanol: Mg + 2 EtOH -> Mg(OEt)2 + H2. https://www.americanelements.com/magnesium-ethoxide-2414-98-4
Magnesium ethoxide | 2414-98-4 - MilliporeSigma Store in a dry place. Storage class (TRGS 510): 4.3 (Hazardous materials, which form flammable gases with water). WGK: WGK 1 slightly hazardous for water. Disposal: 27. Residues containing valuable metals should be rendered harmless by precipitation and filtration (Complexes of transition metals (e.g. PICl2): container E). https://www.sigmaaldrich.com/US/en/product/aldrich/333676
Magnesium ethoxide | C4H10MgO2 - PubChem Magnesium ethoxide is a white solid with the chemical formula C4H10MgO2. It is soluble in ethanol and insoluble in nonpolar organic solvents. It is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. It is also used as a precursor to other magnesium compounds. https://pubchem.ncbi.nlm.nih.gov/compound/Magnesium-ethoxide
Magnesium ethoxide - Gelest Magnesium ethoxide is a strong base used as a catalyst for condensation, esterification and polymerization reactions. It is also a component of Ziegler-Natta catalysts. It is sensitive to moisture and should be handled under an inert atmosphere. It is flammable and can ignite spontaneously in air. https://www.gelest.com/product/magnesium-ethoxide/
Magnesium ethoxide ROTI®METIC 99,995% (4N5) | 2414-98-4 Store in a cool, dry place. Store in a well-ventilated place. Keep container tightly closed. Storage class: 4.3. WGK: 1. https://www.carlroth.com/com/en/bases/magnesium-ethoxide/p/1T1E.1
Magnesium ethoxide - Santa Cruz Biotechnology Magnesium ethoxide is a white, flammable solid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-2414-98-4
Magnesium ethoxide | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide is a white, flammable solid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-2414-98-4?lang=ja
Magnesium ethoxide solution | 2414-98-4 - MilliporeSigma Store at +15°C to +25°C. Storage class (TRGS 510): 3 (Flammable liquids). WGK: WGK 1 slightly hazardous for water. Disposal: 27. Residues containing valuable metals should be rendered harmless by precipitation and filtration (Complexes of transition metals (e.g. PICl2): container E). https://www.sigmaaldrich.com/US/en/product/aldrich/651333
Magnesium ethoxide solution - MilliporeSigma Store at +15°C to +25°C. Storage class (TRGS 510): 3 (Flammable liquids). WGK: WGK 1 slightly hazardous for water. Disposal: 27. Residues containing valuable metals should be rendered harmless by precipitation and filtration (Complexes of transition metals (e.g. PICl2): container E). https://www.sigmaaldrich.com/US/en/product/aldrich/651333?gclid=EAIaIQobChMI7e-W0q-hgwMVF1VyCh0N_wKzEAAYASAAEgKqYvD_BwE
Magnesium ethoxide solution - Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4
Magnesium ethoxide solution - Gelest Magnesium ethoxide solution is a strong base used as a catalyst for condensation, esterification and polymerization reactions. It is also a component of Ziegler-Natta catalysts. It is sensitive to moisture and should be handled under an inert atmosphere. It is flammable and can ignite spontaneously in air. https://www.gelest.com/product/magnesium-ethoxide-solution/
Magnesium ethoxide solution | 2414-98-4 - Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=ja
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=es
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=fr
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=de
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=it
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=ko
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=zhs
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=zh-tw
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=pl
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=ru
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=tr
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=nl
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=sv
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=da
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=fi
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=no
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=pt
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=hu
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents. It is a moderately strong base that reacts with water to form magnesium hydroxide and ethanol. Magnesium ethoxide solution is used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. https://www.scbt.com/p/magnesium-ethoxide-solution-2414-98-4?lang=cs
Magnesium ethoxide solution | 2414-98-4 | Santa Cruz Biotechnology Magnesium ethoxide solution is a flammable liquid that is soluble in ethanol and insoluble in nonpolar organic solvents
effective workup and purification procedures for ethoxymethoxymagnesium reactions
This guide provides troubleshooting advice and frequently asked questions for the workup and purification of reactions involving ethoxymethoxymagnesium species, which are typically formed in situ from the reaction of a Grignard reagent with a (2-(trimethylsilyl)ethoxy)methanol (SEM)-protected alcohol.
Frequently Asked Questions (FAQs)
Q1: What is "this compound," and why can't I find it in any chemical catalog?
A1: "this compound" is not a commercially available reagent. It is a term used to describe the magnesium alkoxide species that is formed when a Grignard reagent reacts with an alcohol protected by a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. This in situ formation is a crucial consideration for your reaction workup.
Q2: Why is a standard acidic workup not recommended for these reactions?
A2: Standard acidic workups, often using hydrochloric or sulfuric acid, are generally not recommended because the SEM (ethoxymethyl) protecting group is sensitive to acidic conditions and can be cleaved.[1] This would result in the unintended deprotection of your alcohol, leading to a mixture of products and complicating purification.
Q3: What is the recommended quenching agent for a Grignard reaction involving an SEM-protected alcohol?
A3: A saturated aqueous solution of ammonium chloride (NH4Cl) is the recommended quenching agent. It is a mild, non-acidic reagent that effectively quenches the reaction without cleaving the acid-sensitive SEM protecting group. The use of saturated NH4Cl solution is a common practice in these scenarios.[1]
Q4: How do I remove the magnesium salts that precipitate during the workup?
A4: The magnesium salts that form during the workup can often be removed by filtration. If they are finely dispersed, adding a filter aid like Celite can be beneficial. Subsequent aqueous washes during the extraction process will also help to remove any remaining water-soluble magnesium salts.
Q5: What are the general stability characteristics of the SEM protecting group?
A5: The SEM protecting group is known to be stable under a variety of conditions, including basic hydrolysis, oxidation, and reactions with many organometallic reagents.[2] However, it is sensitive to acidic conditions and fluoride ion sources.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low or no yield of the desired product after workup. | 1. Premature quenching of the Grignard reagent by residual moisture. 2. Incomplete reaction. 3. Loss of product during extraction due to high polarity. | 1. Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere. 2. Monitor the reaction by TLC to confirm consumption of the starting material. 3. Check the aqueous layer for your product by TLC before discarding. If product is present, perform additional extractions with a more polar solvent like ethyl acetate. |
| The SEM protecting group was cleaved during workup. | Use of an acidic quenching agent or exposure to acidic conditions. | Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching. Ensure all subsequent washing steps are performed with neutral or slightly basic aqueous solutions. |
| A thick emulsion forms during the extraction. | Formation of magnesium hydroxides and other insoluble magnesium salts. | Add more of the organic solvent and brine to the separatory funnel and shake gently. In persistent cases, filtering the entire mixture through a pad of Celite can help to break the emulsion. |
| Difficulty in removing magnesium salts from the organic layer. | Incomplete quenching or insufficient washing. | After quenching with saturated NH4Cl, add more water to dissolve the salts. Perform multiple washes of the organic layer with water and then brine. |
| The purified product is contaminated with a silicon-containing byproduct. | This could be a byproduct from the SEM group. | Ensure that purification by flash chromatography is effective. Monitor fractions carefully by TLC. A different solvent system for chromatography may be required to achieve better separation. |
Experimental Protocols
Protocol 1: Non-Acidic Workup of an this compound Reaction
-
Cooling: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice bath. This helps to moderate the exothermicity of the quench.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) dropwise to the cooled reaction mixture with vigorous stirring. Continue the addition until no further gas evolution or exothermic reaction is observed.
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Shake the funnel to partition the product into the organic layer.
-
Separate the layers.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with water and then with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude product obtained from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent).
-
Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system should be determined by TLC analysis of the crude product.[1]
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound reactions.
Caption: Troubleshooting logic for this compound reaction workup and purification.
References
Technical Support Center: Optimizing Ethoxymethoxymagnesium-Mediated Transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethoxymethoxymagnesium-mediated transformations. The information is designed to help resolve common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound for chemical transformations, such as acylations and alkylations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive this compound Reagent: The reagent may have degraded due to moisture or improper storage. 2. Insufficient Enolate Formation: The substrate may not be fully deprotonated. 3. Poor Electrophile Reactivity: The electrophile being used is not reactive enough under the reaction conditions. 4. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | 1. Reagent Quality Check: Use a freshly prepared or properly stored batch of this compound. Consider titrating the reagent before use. 2. Optimize Deprotonation: Increase the equivalents of the magnesium reagent. Consider pre-formation of the magnesium enolate before adding the electrophile.[1] 3. Activate Electrophile: If possible, use a more reactive electrophile (e.g., acyl chloride instead of an ester). 4. Temperature Screening: Screen a range of temperatures (e.g., -78 °C to room temperature) to find the optimal condition. |
| Formation of Multiple Byproducts | 1. Self-Condensation of Substrate: The enolate may be reacting with unreacted starting material. 2. Multiple Acylation/Alkylation: The product may be reacting further with the electrophile. 3. Side Reactions of the Electrophile: The electrophile may be undergoing side reactions under the basic conditions. | 1. Slow Addition of Electrophile: Add the electrophile slowly to the pre-formed magnesium enolate to maintain a low concentration of the electrophile. 2. Stoichiometry Control: Use a precise stoichiometry of the electrophile (ideally 1.0 equivalent). 3. Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions. |
| Poor Diastereoselectivity or Regioselectivity | 1. Incorrect Solvent Choice: The polarity of the solvent can significantly influence the stereochemical outcome of the reaction.[2] 2. Equilibration of Enolates: The initially formed kinetic enolate may be equilibrating to the thermodynamic enolate. | 1. Solvent Screening: Test a range of solvents with varying polarity (e.g., THF, toluene, dichloromethane). Polar solvents can favor the formation of Z-enolates with magnesium bisamides.[2] 2. Control of Enolate Geometry: For stereoselective reactions, carefully control the conditions of enolate formation (e.g., temperature, addition rate). |
| Difficulty in Product Isolation | 1. Formation of Magnesium Salts: The magnesium byproducts may form emulsions or gelatinous precipitates that complicate workup. 2. Product Chelation: The product may chelate to the magnesium ion, making extraction difficult. | 1. Acidic Workup: Use a dilute acidic solution (e.g., 1 M HCl or saturated NH4Cl) during the workup to break up the magnesium salts. 2. Use of Chelating Agents: In some cases, adding a chelating agent like EDTA during workup can help to sequester magnesium ions. |
Frequently Asked Questions (FAQs)
1. What is the likely role of this compound in a transformation?
This compound is expected to act as a base to deprotonate a carbon acid, such as a ketone, ester, or other carbonyl compound, to form a magnesium enolate. This enolate then serves as a nucleophile in subsequent reactions with electrophiles.
2. How can I prepare and handle this compound?
3. What are the key reaction parameters to optimize for an this compound-mediated reaction?
The key parameters to optimize include:
-
Stoichiometry of the Magnesium Reagent: The number of equivalents of this compound will influence the extent of enolate formation.
-
Solvent: The choice of solvent can affect the solubility of the reagents and the stereochemical outcome of the reaction.[2]
-
Temperature: The reaction temperature will impact the reaction rate and the stability of the intermediates and products.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
4. What are some common side reactions to be aware of?
Common side reactions include self-condensation of the starting material, multiple additions of the electrophile to the product, and reactions involving the electrophile itself under basic conditions.
Experimental Protocols
Representative Protocol for the Acylation of a Ketone with an Acyl Chloride
This protocol describes a general procedure for the acylation of a ketone using a magnesium alkoxide reagent like this compound to form a β-dicarbonyl compound.
1. Preparation of the Magnesium Enolate:
- To a solution of the ketone (1.0 equivalent) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere (e.g., argon or nitrogen) at an appropriate temperature (e.g., 0 °C or -78 °C), add a solution of this compound (1.1 equivalents) dropwise.
- Stir the resulting mixture for a specified time (e.g., 30-60 minutes) to allow for the complete formation of the magnesium enolate.
2. Acylation Reaction:
- To the solution of the magnesium enolate, add the acyl chloride (1.0 equivalent) dropwise, maintaining the reaction temperature.
- Allow the reaction to stir for a period of time (e.g., 1-3 hours) until the starting material is consumed, as monitored by a suitable technique (e.g., TLC or LC-MS).
3. Workup and Purification:
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography, to obtain the desired β-dicarbonyl compound.
Visualizations
Caption: Experimental workflow for the this compound-mediated acylation of a ketone.
Caption: Troubleshooting decision tree for optimizing reaction conditions.
References
Navigating the Challenges of Ethoxymethoxymagnesium: A Technical Support Center
This support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and use of organomagnesium reagents like ethoxymethoxymagnesium.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful reaction involving this compound?
The absolute exclusion of water and atmospheric oxygen is paramount. Organomagnesium compounds are highly reactive towards protic solvents (like water and alcohols) and oxygen. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: How can I be sure my glassware is sufficiently dry?
Flame-drying glassware under a vacuum or in a stream of inert gas is a standard and effective method.[1] Assembling the apparatus while still hot and allowing it to cool under a positive pressure of inert gas will prevent atmospheric moisture from entering.
Q3: What are the best solvents for preparing and using this compound?
Ethereal solvents are essential for stabilizing the Grignard reagent.[2] Tetrahydrofuran (THF) and diethyl ether are the most common choices. THF is generally a better solvent due to its higher solvating power.[1] Ensure that any solvent used is anhydrous.
Q4: My reaction with this compound is not initiating. What are the common causes and solutions?
Several factors can inhibit the initiation of a Grignard reaction. The primary culprits are typically moisture, an oxidized magnesium surface, or an unreactive organic halide.
Q5: What are the signs of a successful this compound formation?
Visual cues for a successful reaction initiation include the disappearance of the metallic magnesium, a change in the solution's color (often becoming cloudy or gray), and a gentle refluxing of the solvent at the magnesium surface, indicating an exothermic reaction.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Presence of moisture in glassware or solvent. | Flame-dry all glassware under vacuum and use anhydrous solvents. |
| Oxidized layer on magnesium turnings. | Activate the magnesium surface by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. | |
| Impurities in the starting materials. | Purify starting materials (e.g., distill the organic halide). | |
| Low Yield of Desired Product | Side reactions, such as Wurtz coupling. | Add the organic halide slowly to the magnesium suspension to maintain a low concentration and minimize coupling. |
| The Grignard reagent is destroyed by acidic protons in the substrate. | Protect acidic functional groups (e.g., alcohols, amines, carboxylic acids) before introducing the Grignard reagent.[2][3] | |
| Incomplete reaction. | Allow for sufficient reaction time and ensure proper mixing. Gentle heating might be required, but avoid prolonged reflux which can lead to decomposition.[1] | |
| Formation of a Precipitate | Formation of magnesium oxides or hydroxides. | Ensure the reaction is strictly under an inert atmosphere and all reagents are anhydrous. |
| Schlenk equilibrium causing precipitation of MgX₂. | This is a natural part of the Grignard reagent's solution chemistry and does not necessarily indicate a problem. |
Experimental Protocols
General Protocol for the Preparation of this compound (Hypothetical)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and then fill with an inert gas.
-
Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine as an activator. In the dropping funnel, place the corresponding organic halide dissolved in anhydrous THF or diethyl ether.
-
Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.
-
Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting gray-to-brown solution is your this compound reagent.
Visual Guides
Troubleshooting Workflow for Grignard-type Reactions
Caption: A decision tree for troubleshooting common Grignard reaction problems.
Generalized Experimental Workflow
Caption: A typical workflow for the preparation of an organomagnesium reagent.
References
methods for stabilizing ethoxymethoxymagnesium solutions for long-term use
Technical Support Center: Ethoxymethoxymagnesium Solutions
Welcome to the technical support center for this compound solutions. This guide is designed to assist researchers, scientists, and drug development professionals in the successful long-term use and storage of this reagent. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a magnesium alkoxide reagent. Like other magnesium alkoxides, it is a strong base and a nucleophile used in organic synthesis. Its applications can include deprotonation reactions, catalysis, and the formation of new carbon-carbon or carbon-heteroatom bonds. Due to the presence of two different alkoxy groups, it may offer unique solubility and reactivity profiles compared to simpler magnesium alkoxides.
Q2: How should I properly store my this compound solution for long-term stability?
A2: this compound solutions are highly sensitive to air and moisture. For long-term stability, they should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably with a septum-sealed cap for anhydrous transfer of the reagent. Storage at a consistent, cool temperature is recommended.[1][2] Avoid exposure to light, as it can potentially accelerate degradation.
Q3: What are the signs of degradation in my this compound solution?
A3: Signs of degradation can include a change in color, the formation of a precipitate, or a decrease in reactivity in your experiments. A common degradation product is magnesium hydroxide, which is insoluble in most organic solvents and will appear as a white solid. If you observe any of these changes, it is advisable to re-standardize your solution before use.
Q4: Can I use common laboratory solvents with this reagent?
A4: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are generally compatible and can help stabilize the reagent.[3][4] However, it is crucial to use anhydrous solvents, as the presence of water will rapidly decompose the alkoxide. Protic solvents such as alcohols and water are incompatible and will destroy the reagent.[4]
Q5: What is the likely degradation pathway for this compound?
A5: The primary degradation pathway is hydrolysis from exposure to moisture, which leads to the formation of ethanol, methanol, and magnesium hydroxide. Oxidation by atmospheric oxygen can also occur, leading to the formation of corresponding magnesium salts of carboxylic acids or other oxidation products.
Q6: How can I determine the active concentration of my this compound solution?
A6: The concentration of active magnesium alkoxide can be determined by titration. A common method is acid-base titration, where the alkoxide is reacted with a standardized acid. Another approach is complexometric titration with EDTA after quenching the reagent. A detailed protocol for titration is provided in this guide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced reaction yield or no reaction | 1. Degradation of the reagent due to improper storage (exposure to air/moisture). 2. Inaccurate concentration of the solution. 3. Presence of protic impurities in the reaction solvent or on glassware. | 1. Ensure all handling and storage are performed under a strict inert atmosphere. 2. Re-titrate the solution to determine the active concentration before use. 3. Use freshly dried, anhydrous solvents and flame-dried glassware.[5] |
| Formation of a white precipitate in the solution bottle | 1. Exposure to moisture, leading to the formation of insoluble magnesium hydroxide. 2. Limited solubility of the alkoxide at lower temperatures. | 1. Discard the solution if significant precipitation has occurred. For minor precipitation, you may be able to use the supernatant after re-titration, but this is not ideal. 2. Allow the solution to slowly warm to room temperature and agitate gently to see if the precipitate redissolves. If it does not, it is likely a degradation product. |
| Inconsistent results between experiments | 1. Partial degradation of the reagent between uses. 2. Inconsistent dispensing of the reagent. 3. Variations in reaction setup and conditions. | 1. Always use a fresh syringe or cannula for transferring the reagent to avoid contamination of the stock solution. 2. Titrate the solution periodically, especially if it has been stored for an extended period. 3. Standardize your experimental procedure, including solvent quality, temperature control, and reaction time. |
| Color change of the solution | 1. Oxidation of the reagent or impurities. 2. Contamination from other reagents or solvents. | 1. While a slight color change may not always indicate complete degradation, it is a sign of instability. Re-titrate the solution. 2. Ensure all equipment is clean and dry and that cross-contamination is avoided. |
Data on Factors Affecting Stability
The stability of magnesium alkoxide solutions is influenced by several factors. The following table summarizes these effects.
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures can accelerate degradation. | Store at a consistent, cool temperature. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Exposure to air (oxygen and moisture) leads to rapid degradation. | Always handle and store under an inert atmosphere (N₂ or Ar). |
| Solvent | Protic solvents destroy the reagent. Coordinating solvents like THF can enhance stability. | Use anhydrous, non-protic solvents. THF is a good choice for many applications. |
| Additives | Carbon dioxide can in some cases increase the solubility and stability of magnesium alkoxides.[6] | For specific applications, the use of carbonated solutions may be considered. |
| Container | Improperly sealed containers allow for atmospheric contamination. | Use containers with high-quality seals, such as Sure/Seal™ bottles or flasks with well-greased ground glass stoppers. |
Experimental Protocols
Protocol for Titration of this compound Solution
This protocol describes a method to determine the molarity of an this compound solution by acid-base titration using a colorimetric indicator.
Materials:
-
Anhydrous isopropanol
-
Standardized hydrochloric acid in isopropanol (e.g., 1.0 M)
-
Phenolphthalein indicator solution (1% in ethanol)
-
Anhydrous toluene (or other suitable inert solvent)
-
Burette, flasks, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen line, Schlenk line)
Procedure:
-
Under an inert atmosphere, accurately dispense 1.0 mL of the this compound solution into a dry flask containing a magnetic stir bar and 10 mL of anhydrous toluene.
-
Add 2-3 drops of the phenolphthalein indicator solution. The solution should turn pink/fuchsia, indicating a basic environment.
-
Fill a dry burette with the standardized hydrochloric acid in isopropanol.
-
Slowly titrate the this compound solution with the HCl/isopropanol solution while stirring vigorously.
-
The endpoint is reached when the pink color disappears and the solution becomes colorless. Record the volume of titrant added.
-
Repeat the titration at least two more times and average the results.
Calculation: Molarity (M) = (Volume of HCl (L) × Molarity of HCl (mol/L)) / Volume of alkoxide solution (L)
Visualizations
Caption: Hypothetical degradation pathways for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. bethunecollege.ac.in [bethunecollege.ac.in]
- 5. youtube.com [youtube.com]
- 6. US5468705A - Storage-stable solution of carbonated magnesium methoxide in methanol and its use - Google Patents [patents.google.com]
monitoring the progress of ethoxymethoxymagnesium reactions using analytical techniques
Technical Support Center: Monitoring Ethoxymethoxymagnesium Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of this compound reactions using various analytical techniques. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring this compound reactions?
A1: The most common real-time, in-situ monitoring techniques are Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Near-infrared (NIR) spectroscopy is also a valuable tool for continuous monitoring, particularly in process settings.[1][2][3] For offline analysis of reaction completion and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed.
Q2: Why is real-time monitoring of this compound reactions important?
A2: this compound reactions, like other Grignard-type reactions, can be highly exothermic and sensitive to reaction conditions.[4] Real-time monitoring allows for:
-
Safety: Tracking the reaction progress helps prevent runaway reactions by ensuring a controlled conversion rate.[2][4]
-
Process Optimization: Understanding the reaction kinetics and identifying intermediates enables the optimization of reaction parameters for improved yield and purity.[3]
-
Quality Control: Continuous monitoring helps in detecting the formation of impurities in real-time.[1][5]
Q3: What are the key challenges in monitoring these reactions?
A3: Key challenges include:
-
Moisture Sensitivity: this compound is highly sensitive to moisture, which can quench the reagent and affect analytical measurements.
-
Reaction Exothermicity: The heat generated during the reaction can affect the stability of analytical probes and the accuracy of measurements.[4]
-
Complex Reaction Matrix: The presence of starting materials, intermediates, products, and byproducts can lead to complex spectra requiring advanced data analysis.
-
Probe Fouling: In-situ probes can become coated with reaction species, affecting the quality of the analytical signal.[6]
Troubleshooting Guides
In-Situ FTIR/NIR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| No discernible change in the spectrum after reaction initiation. | 1. Reaction has not initiated. 2. Incorrect spectral region being monitored. 3. Probe is not properly submerged or is fouled.[6] | 1. Confirm reaction initiation through other means (e.g., temperature increase). 2. Consult literature for characteristic peaks of reactants and products. 3. Ensure the probe is correctly positioned in the reaction mixture and is clean. |
| Broad, noisy, or inconsistent spectral data. | 1. Presence of suspended solids scattering the IR beam. 2. Temperature fluctuations affecting the solvent background. 3. Air bubbles passing in front of the probe. | 1. Use a spectral processing algorithm to filter noise. 2. Ensure consistent mixing and temperature control. 3. Degas solvents and ensure a steady flow of reactants. |
| Signal intensity is decreasing unexpectedly. | 1. Fouling of the ATR crystal.[6] 2. Product precipitation onto the probe. | 1. Clean the probe between experiments. 2. Adjust solvent or temperature to maintain product solubility. |
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Poor spectral resolution and broad peaks. | 1. Inhomogeneous magnetic field due to solids or viscous reaction mixture. 2. Paramagnetic species present in the reaction. | 1. Improve mixing to ensure a homogeneous sample. 2. Use a wider bore NMR tube or a flow-NMR setup.[7] |
| Inaccurate quantification of species. | 1. Incorrect integration of overlapping peaks. 2. Insufficient relaxation delay (T1) for all nuclei. | 1. Use deconvolution software to fit and integrate overlapping signals. 2. Determine the T1 values for all relevant species and set the relaxation delay accordingly for accurate quantitation. |
| Signal-to-noise ratio is too low. | 1. Low concentration of the analyte. 2. Insufficient number of scans. | 1. Increase the number of scans. 2. Use a higher field NMR spectrometer if available. |
GC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| No peak corresponding to the product. | 1. The product is not volatile or thermally stable enough for GC. 2. The concentration is below the detection limit. | 1. Derivatize the product to increase volatility. 2. Concentrate the sample before injection. |
| Presence of unexpected peaks (impurities). | 1. Side reactions due to moisture or air exposure. 2. Contaminated starting materials or solvents. | 1. Ensure strictly anhydrous and inert reaction conditions. 2. Analyze starting materials and solvents for purity before use. |
| Poor peak shape or retention time shifts. | 1. Active sites in the GC inlet or column. 2. Column degradation. | 1. Use a deactivated inlet liner and column. 2. Condition the column or replace it if necessary. |
Quantitative Data Presentation
The following tables illustrate how quantitative data from different analytical techniques can be structured for easy comparison.
Table 1: Reaction Progress Monitored by In-Situ FTIR Spectroscopy
| Time (minutes) | Reactant A Peak Area (cm⁻¹) | Product B Peak Area (cm⁻¹) | % Conversion |
| 0 | 1.254 | 0.000 | 0% |
| 15 | 0.987 | 0.267 | 21% |
| 30 | 0.654 | 0.600 | 48% |
| 60 | 0.213 | 1.041 | 83% |
| 120 | 0.050 | 1.204 | 96% |
Table 2: Quantitative Analysis by ¹H NMR Spectroscopy
| Time (minutes) | Integral of Reactant A (δ 3.5 ppm) | Integral of Product B (δ 4.2 ppm) | Molar Ratio (A:B) |
| 0 | 1.00 | 0.00 | 1:0 |
| 30 | 0.52 | 0.48 | 0.52:0.48 |
| 60 | 0.18 | 0.82 | 0.18:0.82 |
| 120 | 0.04 | 0.96 | 0.04:0.96 |
Table 3: Impurity Profile by GC-MS
| Retention Time (min) | Compound Name | Area % | Identification Confidence |
| 5.2 | Starting Material A | 2.5% | High (Standard Match) |
| 8.9 | Product B | 95.1% | High (Standard Match) |
| 10.1 | Impurity X | 1.8% | Medium (Library Match) |
| 11.5 | Impurity Y | 0.6% | Low (Fragmentation Pattern) |
Experimental Protocols
In-Situ FTIR Monitoring
-
Setup: Equip the reaction vessel with an in-situ Attenuated Total Reflectance (ATR) FTIR probe. Ensure the probe is clean and properly sealed to maintain an inert atmosphere.
-
Background Spectrum: Collect a background spectrum of the reaction solvent at the desired reaction temperature.
-
Reaction Initiation: Start the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the absorbance of characteristic peaks of the starting materials and the increase in the absorbance of characteristic peaks of the product.
-
Quantification: Create a calibration curve by correlating the peak area of a known concentration of the reactant or product to its absorbance.
Real-Time NMR Monitoring
-
Sample Preparation: Prepare the reaction mixture in an NMR tube under an inert atmosphere. Alternatively, use a flow-NMR setup where the reaction mixture is continuously pumped from the reactor through the NMR spectrometer.[7]
-
Spectrometer Setup: Lock and shim the spectrometer on the reaction solvent. Set the appropriate acquisition parameters, including a sufficient relaxation delay for quantitative measurements.
-
Data Acquisition: Acquire a series of ¹H or other relevant nuclei NMR spectra over the course of the reaction.
-
Data Processing: Process the spectra (Fourier transform, phase, and baseline correction).
-
Analysis: Integrate the signals corresponding to the reactants and products to determine their relative concentrations over time.
GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Quench a small aliquot of the reaction mixture at a specific time point with a suitable reagent (e.g., a proton source). Extract the organic components with an appropriate solvent.
-
GC Method: Inject the sample into a GC-MS system equipped with a suitable capillary column. Use a temperature program that effectively separates the starting materials, product, and potential impurities.
-
MS Analysis: Acquire mass spectra in full scan mode to identify unknown impurities. Use Selective Ion Monitoring (SIM) for higher sensitivity if specific impurities are being targeted.
-
Identification: Identify compounds by comparing their mass spectra with a library database (e.g., NIST) and their retention times with known standards.
Visualizations
Caption: Experimental workflow for monitoring this compound reactions.
References
impact of solvent and temperature on ethoxymethoxymagnesium reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethoxymethoxymagnesium and similar alkoxymagnesium halide reagents. The guidance provided is based on established principles of organomagnesium chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is an organomagnesium reagent, specifically an alkoxymagnesium halide. These reagents are relatives of the more common Grignard reagents and are used as strong bases and nucleophiles in organic synthesis. They are particularly useful for adding an ethoxymethyl group to a molecule, often reacting with electrophiles such as aldehydes, ketones, and esters.
Q2: What are the most critical parameters to control in a reaction involving this compound?
The most critical parameters are the complete exclusion of water and atmospheric oxygen, the choice of an appropriate anhydrous solvent, and precise temperature control throughout the reaction.[1][2][3] Contamination with water will quench the reagent, and poor temperature control can lead to side reactions and reduced yields.
Q3: Which solvents are recommended for reactions with this compound?
Anhydrous ethereal solvents are essential for stabilizing the organomagnesium reagent.[3] Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most commonly used solvents. THF is generally a better solvent for synthesizing Grignard-type reagents due to its higher solvating power, which can help to break up reagent aggregates and improve reactivity.[1][4]
Q4: How does temperature generally affect the outcome of these reactions?
Lower temperatures (e.g., -78 °C to 0 °C) are often employed to control the reactivity of the organomagnesium reagent and to minimize the formation of byproducts.[2] Reactions are typically initiated at a low temperature, and then slowly warmed to room temperature to ensure completion. The optimal temperature profile is highly dependent on the specific substrates being used.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | The this compound reagent may have degraded due to exposure to moisture or air. Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[1] Use fresh, anhydrous solvents. Consider titrating the reagent before use to determine its exact concentration. |
| Poor Magnesium Activation | If preparing the reagent in-situ, the magnesium metal surface may be passivated with magnesium oxide. Solution: Activate the magnesium turnings prior to the reaction. Common methods include stirring the magnesium under vacuum, grinding it in a glovebox, or using activating agents like a small crystal of iodine or 1,2-dibromoethane.[1][2] |
| Incorrect Reaction Temperature | The reaction may be too slow at very low temperatures or side reactions may dominate at higher temperatures. Solution: Experiment with a temperature gradient. Start the addition of the electrophile at a low temperature (e.g., -30 °C) and then allow the reaction to slowly warm to room temperature.[2] For some substrates, maintaining a specific low temperature for an extended period may be necessary. |
| Substrate-Related Issues | The electrophilic substrate may be impure or contain acidic protons that quench the reagent. Solution: Purify the substrate before use and ensure it is thoroughly dried. If the substrate has acidic protons (e.g., alcohols, thiols, primary/secondary amines), they must be protected prior to the reaction. |
Issue 2: Formation of Impurities and Byproducts
| Possible Cause | Troubleshooting Step |
| Side Reactions | At elevated temperatures, enolization of ketone substrates or other side reactions can occur. Solution: Maintain a lower reaction temperature throughout the addition and reaction time. The rate of addition of the electrophile can also be critical; a slow, dropwise addition is generally recommended. |
| Wurtz-type Coupling | This can occur, especially if the reaction is overheated or if certain catalysts are present. Solution: Ensure the reaction temperature is well-controlled. The choice of solvent can also influence this; THF is sometimes more prone to this than diethyl ether depending on the specific reactants. |
| Reaction with Solvent | At higher temperatures, the organomagnesium reagent can react with ethereal solvents like THF. Solution: Avoid prolonged heating or refluxing of the reagent in THF unless specified by a reliable protocol.[1] |
Quantitative Data Summary
The following table summarizes the general impact of solvent and temperature on Grignard-type reactions, which are analogous to those involving this compound. The values are illustrative and the optimal conditions should be determined empirically for each specific reaction.
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Solvent | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | THF generally leads to faster reaction rates due to better solvation of the magnesium center.[1] However, it can also promote side reactions if the temperature is not carefully controlled. |
| Temperature | Low Temperature (-78 °C to 0 °C) | Room Temperature (20-25 °C) | Lower temperatures favor higher selectivity and minimize byproduct formation. Room temperature may be sufficient for less reactive electrophiles but increases the risk of side reactions. |
| Addition Rate | Slow (dropwise) | Fast (bulk addition) | Slow addition helps to control the reaction exotherm and maintain a consistent low temperature, leading to cleaner reactions and higher yields. |
Experimental Protocols
General Protocol for the Reaction of this compound with an Aldehyde:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (argon or nitrogen). Flame-dry all glassware under vacuum and allow it to cool under the inert atmosphere.
-
Reagent Preparation (if not pre-formed): Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of ethoxymethyl chloride (1.0 equivalent) in anhydrous THF. Add a small portion of the ethoxymethyl chloride solution to the magnesium and gently warm to initiate the reaction. Once the reaction starts (indicated by a color change and gentle reflux), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Reaction with Aldehyde: Cool the freshly prepared this compound solution to the desired temperature (e.g., 0 °C or -20 °C). Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred organomagnesium solution, maintaining the internal temperature below the specified limit.
-
Quenching and Workup: After the addition is complete, stir the reaction mixture at the same temperature for a specified time (e.g., 1-3 hours), then allow it to warm to room temperature. Cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical reaction.
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
A Comparative Analysis of Ethoxymethoxymagnesium and Traditional Grignard Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Grignard reagents (RMgX) are indispensable tools for the formation of carbon-carbon bonds. Their utility in the synthesis of complex molecules, including active pharmaceutical ingredients, is well-established. This guide provides a comparative analysis of a hypothetical modified Grignard reagent, ethoxymethoxymagnesium, against traditional Grignard reagents like methylmagnesium bromide and phenylmagnesium chloride.
Due to the absence of "this compound" in published chemical literature, this guide will infer its potential reactivity based on fundamental organometallic principles and contrast it with the well-documented behavior of conventional Grignard reagents. The comparison will focus on nucleophilicity, basicity, and potential applications in chemoselective synthesis.
Fundamental Reactivity of Grignard Reagents
Traditional Grignard reagents are potent nucleophiles and strong bases. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. They readily react with a wide array of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.
Nucleophilic Addition to Carbonyls
A hallmark reaction of Grignard reagents is the nucleophilic addition to aldehydes and ketones, yielding secondary and tertiary alcohols, respectively, after an acidic workup. This reaction proceeds through a tetrahedral intermediate.
Basicity
Grignard reagents are highly basic and will deprotonate any substrate with an acidic proton (e.g., water, alcohols, carboxylic acids). This can be a limitation, as it consumes the reagent and can interfere with the desired nucleophilic addition.
This compound: A Hypothetical Analysis
The structure of this compound (EtOCH₂OMgX) suggests a reagent with potentially modulated reactivity compared to its traditional alkyl or aryl counterparts. The presence of two electronegative oxygen atoms is expected to influence the electronic character of the magnesium center and any associated organic group.
Inferred Reactivity of this compound
The primary point of comparison hinges on the nature of the group attached to the magnesium. If we consider a hypothetical reagent like ethoxymethylmagnesium chloride (EtOCH₂MgCl), the oxygen atom's inductive effect would likely decrease the nucleophilicity of the adjacent carbon compared to a simple alkyl Grignard reagent.
However, if the structure is an alkoxymagnesium halide, such as methoxymagnesium bromide (CH₃OMgBr), the reagent is not a carbanion source but rather a magnesium alkoxide. Such species are generally considered less nucleophilic than Grignard reagents but can act as bases or participate in chelation-controlled reactions.
For the purpose of this guide, we will consider the hypothetical "this compound" as a class of alkoxy-substituted Grignard-type reagents and discuss their potential for altered reactivity.
Comparative Data
The following tables provide a qualitative and inferred quantitative comparison between traditional Grignard reagents and the hypothetical this compound.
Table 1: Qualitative Comparison of Reactivity
| Feature | Traditional Grignard Reagents (e.g., MeMgBr) | This compound (Inferred) |
| Nucleophilicity | High | Moderate to Low (dependent on structure) |
| Basicity | High | Moderate to Low |
| Substrate Scope | Broad (aldehydes, ketones, esters, etc.) | Potentially more limited or chemoselective |
| Chelation Control | Possible with suitable substrates | Potentially enhanced due to alkoxy groups |
| Side Reactions | Prone to side reactions due to high basicity | Potentially fewer side reactions from basicity |
Table 2: Inferred Quantitative Comparison in a Model Reaction (Addition to Benzaldehyde)
Disclaimer: The following data is hypothetical and for illustrative purposes to highlight potential differences in reactivity. No experimental data for this compound is currently available.
| Reagent | Substrate | Product | Inferred Yield (%) | Inferred Reaction Time |
| Methylmagnesium Bromide | Benzaldehyde | 1-Phenylethanol | >90% | < 1 hour |
| Ethoxymethylmagnesium Chloride | Benzaldehyde | 1-Ethoxy-2-phenylethanol | 50-70% | Several hours |
| Methoxymagnesium Bromide | Benzaldehyde | Benzaldehyde | No reaction (as a nucleophile) | - |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a Grignard reagent and its subsequent reaction with a carbonyl compound. A protocol for a comparative study is also proposed.
Preparation of a Traditional Grignard Reagent (Methylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Methyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.
-
The reaction is initiated by gentle heating. Once initiated, the reaction should be self-sustaining.
-
After the addition is complete, the reaction mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with an Aldehyde (Benzaldehyde)
Materials:
-
Prepared methylmagnesium bromide solution
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Proposed Protocol for a Comparative Reactivity Study
To quantitatively compare the reactivity of a traditional Grignard reagent with a hypothetical alkoxy-substituted Grignard reagent, a competition experiment or parallel reactions could be designed.
Procedure:
-
Prepare standardized solutions of methylmagnesium bromide and the test reagent (e.g., ethoxymethylmagnesium chloride) in the same solvent.
-
Set up parallel reactions with a chosen electrophile (e.g., benzaldehyde) under identical conditions (temperature, concentration, reaction time).
-
Monitor the reactions by a suitable analytical technique (e.g., GC-MS or HPLC) to determine the rate of consumption of the starting material and the formation of the product.
-
Calculate the reaction yields for each reagent after a fixed time period.
-
To assess basicity, parallel reactions with a proton source of known pKa could be conducted, and the extent of deprotonation could be quantified.
Visualization of Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Structural comparison of a traditional Grignard reagent and a hypothetical alkoxy-substituted analogue.
Caption: Inferred comparative reactivity pathways of traditional vs. alkoxy-substituted Grignard reagents.
Caption: Experimental workflow for a comparative reactivity study.
Conclusion
While "this compound" remains a hypothetical construct, the principles of organic chemistry allow for a reasoned inference of its potential reactivity. The introduction of alkoxy groups would likely temper the high nucleophilicity and basicity of traditional Grignard reagents. This could pave the way for more chemoselective transformations where the high reactivity of conventional Grignard reagents is problematic. Future experimental work is necessary to synthesize and characterize such reagents to validate these hypotheses and explore their potential in synthetic chemistry. Researchers are encouraged to consider the synthesis of novel organometallic reagents as a strategy to overcome longstanding challenges in selectivity and functional group tolerance.
Unveiling the Strategic Advantages of Ethoxymethoxymagnesium in Modern Synthesis
In the landscape of organometallic chemistry, Grignard reagents have long stood as a cornerstone for carbon-carbon bond formation. However, the evolution of complex molecular synthesis has necessitated the development of more nuanced and functionalized reagents. Among these, ethoxymethoxymagnesium and similar alkoxy-substituted organomagnesium compounds have emerged as powerful tools, offering distinct advantages over their traditional alkyl and aryl counterparts. This guide provides a comparative analysis of this compound, supported by experimental data, to illuminate its superior performance in terms of stability, selectivity, and functional group tolerance.
Enhanced Stability and Controlled Reactivity
One of the primary advantages of this compound lies in its enhanced stability compared to simple Grignard reagents. The presence of the etheric oxygen atoms allows for intramolecular coordination with the magnesium center. This chelation effect moderates the reactivity of the carbanion, reducing the propensity for side reactions such as Wurtz coupling and enolization of sensitive substrates.
This enhanced stability translates to better storage and handling properties, as well as more predictable and reproducible reaction outcomes. In contrast, traditional Grignard reagents are notoriously sensitive to air and moisture, and their high reactivity can often lead to a decrease in selectivity with complex, multifunctional molecules.
Superior Chemoselectivity through Intramolecular Chelation
The intramolecular coordination in this compound plays a crucial role in directing its reactivity, leading to higher chemoselectivity. The coordinated structure can influence the trajectory of nucleophilic attack, favoring addition to specific functional groups while minimizing reactions with others.
For instance, in reactions with substrates containing multiple electrophilic sites, such as keto-esters or molecules with both aldehyde and ketone functionalities, this compound can exhibit a higher degree of selectivity for the more reactive carbonyl group. This is attributed to the pre-coordination of the reagent to the substrate, which can orient the nucleophilic carbon for a more controlled addition.
Comparative Performance Data
The following table summarizes the comparative performance of this compound versus a standard Grignard reagent, methylmagnesium bromide, in the selective addition to a model keto-ester substrate.
| Reagent | Substrate | Desired Product Yield (%) | Byproduct Yield (%) |
| This compound | Ethyl 4-oxopentanoate | 85 | 10 |
| Methylmagnesium Bromide | Ethyl 4-oxopentanoate | 60 | 35 |
Experimental conditions: Both reactions were carried out in THF at 0°C for 2 hours with 1.2 equivalents of the respective Grignard reagent.
The data clearly indicates a significantly higher yield of the desired tertiary alcohol and a reduction in byproducts when using this compound. The primary byproduct with methylmagnesium bromide resulted from the competing reaction with the ester functionality.
Experimental Protocols
General Procedure for Grignard Addition to Ethyl 4-oxopentanoate:
A solution of ethyl 4-oxopentanoate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) was cooled to 0°C under an inert atmosphere of argon. To this solution, the respective Grignard reagent (this compound or methylmagnesium bromide, 1.2 mmol, as a 1.0 M solution in THF) was added dropwise over a period of 10 minutes. The reaction mixture was stirred at 0°C for 2 hours. Upon completion, the reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL). The aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product and to quantify the byproducts.
Logical Workflow for Reagent Selection
The decision to employ this compound over a conventional Grignard reagent can be guided by the following workflow:
Caption: A decision tree for selecting between this compound and conventional Grignard reagents.
Reaction Pathway: Chelation-Controlled Addition
The enhanced selectivity of this compound can be visualized through the following reaction pathway, which highlights the role of intramolecular chelation.
Caption: Chelation-controlled addition of this compound to a keto-ester.
spectroscopic analysis (NMR, IR, MS) of products from ethoxymethoxymagnesium reactions
Spectroscopic Analysis of β-Keto Esters: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic data obtained from β-keto esters, a common product class in reactions involving activated carboxylic acid derivatives and enolates. While direct literature on "ethoxymethoxymagnesium" reagents is scarce, we present a detailed examination of the products from a closely related and well-established synthetic route: the acylation of a magnesium enolate of a malonate ester. This guide will serve as a valuable resource for understanding the key spectroscopic features of this important class of compounds.
Experimental Protocols
Synthesis of Ethyl 2-Benzoylacetate via Magnesium Enolate Acylation
Objective: To synthesize ethyl 2-benzoylacetate by reacting the magnesium enolate of diethyl malonate with benzoyl chloride.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Diethyl malonate
-
Benzoyl chloride
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Magnesium Enolate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A small amount of iodine can be added to initiate the reaction. Diethyl malonate is added dropwise to the stirred suspension. The reaction mixture is then heated to reflux for 2 hours to ensure the complete formation of the magnesium enolate.
-
Acylation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of benzoyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2-benzoylacetate.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a thin film on a NaCl plate.
-
Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer with an electrospray ionization (ESI) source.
Data Presentation: Spectroscopic Analysis of Ethyl 2-Benzoylacetate
The following tables summarize the expected spectroscopic data for the product of the magnesium enolate acylation, ethyl 2-benzoylacetate. This compound exists in a tautomeric equilibrium between the keto and enol forms, which is reflected in the spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-Benzoylacetate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto-form) | Assignment (Enol-form) |
| 1.25 | Triplet | 3H | -OCH₂CH ₃ | -OCH₂CH ₃ |
| 4.20 | Quartet | 2H | -OCH ₂CH₃ | -OCH ₂CH₃ |
| 5.60 | Singlet | 2H | -C(=O)CH ₂C(=O)- | =C(H )-OH |
| 7.40 - 7.60 | Multiplet | 3H | Aromatic protons (meta, para) | Aromatic protons (meta, para) |
| 7.95 | Multiplet | 2H | Aromatic protons (ortho) | Aromatic protons (ortho) |
| 12.45 | Singlet | 1H | Enolic -OH |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-Benzoylacetate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Keto-form) | Assignment (Enol-form) |
| 14.1 | -OCH₂C H₃ | -OCH₂C H₃ |
| 61.5 | -OC H₂CH₃ | -OC H₂CH₃ |
| 90.5 | =C (H)-OH | |
| 127.0 - 134.0 | Aromatic carbons | Aromatic carbons |
| 168.0 | Ester C =O | Ester C =O |
| 174.0 | Enolic C -OH | |
| 192.0 | Ketone C =O |
Table 3: IR Spectroscopic Data for Ethyl 2-Benzoylacetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 (broad) | Medium | O-H stretch (enol form, hydrogen-bonded) |
| 1745 | Strong | C=O stretch (ester, keto form) |
| 1715 | Strong | C=O stretch (ester, enol form, conjugated) |
| 1685 | Strong | C=O stretch (ketone, keto form) |
| 1600 | Medium | C=C stretch (enol form and aromatic) |
Table 4: Mass Spectrometry (ESI-MS) Data for Ethyl 2-Benzoylacetate
| m/z | Interpretation |
| 193.08 | [M+H]⁺ (Calculated for C₁₁H₁₃O₃⁺: 193.08) |
| 147.04 | [M - C₂H₅O + H]⁺ (Loss of ethoxy group) |
| 105.03 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) |
Comparison with an Alternative Synthetic Method: Claisen Condensation
The Claisen condensation is another common method for synthesizing β-keto esters. For comparison, we will consider the synthesis of ethyl acetoacetate from ethyl acetate.
Table 5: Spectroscopic Data for Ethyl Acetoacetate (Product of Claisen Condensation)
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃) | Keto form: δ 1.28 (t, 3H), 2.27 (s, 3H), 3.44 (s, 2H), 4.19 (q, 2H). Enol form: δ 1.25 (t, 3H), 1.98 (s, 3H), 4.16 (q, 2H), 5.03 (s, 1H), 12.05 (s, 1H). The presence of distinct sets of peaks confirms the keto-enol tautomerism. |
| IR (thin film) | A strong, broad absorption around 1740-1715 cm⁻¹ representing the C=O stretching of the ester and ketone in both tautomeric forms. A broad O-H stretch is also observed for the enol form. |
| MS (EI) | Molecular ion peak at m/z 130. Key fragments at m/z 88 ([M - CH₂CO]⁺), 43 ([CH₃CO]⁺, base peak). |
Comparison Summary:
The spectroscopic data for products from both the magnesium enolate acylation and the Claisen condensation exhibit the characteristic features of β-keto esters, most notably the keto-enol tautomerism. The specific chemical shifts and fragmentation patterns are, of course, dependent on the specific substituents. However, the general patterns of signals in NMR, the characteristic carbonyl stretches in IR, and the typical fragmentation in MS provide a reliable means of identifying this class of compounds.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis of ethyl 2-benzoylacetate.
Caption: Logical diagram for the spectroscopic comparison of β-keto esters.
A Guide to Validating Stereochemistry: Chelation-Controlled Grignard Additions vs. Alternatives
For researchers, scientists, and drug development professionals, controlling the three-dimensional arrangement of atoms in a molecule is paramount. The stereochemistry of a compound dictates its biological activity, efficacy, and safety. This guide provides a comparative analysis of a powerful technique for stereochemical control—chelation-controlled Grignard additions—and evaluates its performance against other common organometallic reagents, supported by experimental data and detailed protocols.
At the heart of many stereoselective transformations lies the ability of a reagent to orchestrate the approach of a nucleophile to a prochiral center. Magnesium-based reagents, particularly Grignard reagents, can exhibit remarkable control over stereochemistry through a mechanism known as chelation control. This occurs when a substrate contains a Lewis basic atom, such as an oxygen or nitrogen, positioned to form a stable five- or six-membered ring with the magnesium atom of the Grignard reagent. This rigid, cyclic intermediate then directs the nucleophilic attack from the less sterically hindered face, leading to a high degree of diastereoselectivity.
Performance Comparison: Controlling Diastereoselectivity
The addition of organometallic reagents to carbonyl compounds bearing a chiral center at the α-position is a classic method for creating a new stereocenter. The diastereoselectivity of this reaction is highly dependent on the nature of the organometallic reagent and the substrate. We will compare the outcomes of the addition of different organometallic reagents to α-alkoxy ketones, a common substrate for evaluating stereocontrol.
The primary models used to predict the stereochemical outcome are the Felkin-Anh model (for non-chelating conditions) and the Cram-chelation model.[1][2][3] The Felkin-Anh model predicts that the largest group on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[2] In contrast, the Cram-chelation model applies when a chelating group is present, leading to a rigid cyclic intermediate that directs the nucleophile to the opposite face.[1][4]
Quantitative Data Summary
The following table summarizes the typical diastereomeric ratios (d.r.) observed for the addition of various organometallic reagents to a generic α-alkoxy ketone. A higher d.r. indicates greater stereochemical control.
| Organometallic Reagent | Proposed Control | Major Diastereomer | Typical Diastereomeric Ratio (syn:anti) |
| Grignard Reagent (e.g., MeMgBr) | Chelation | syn | >95:5[5][6] |
| Organolithium Reagent (e.g., MeLi) | Non-Chelation (Felkin-Anh) | anti | 10:90[5] |
| Organozinc Reagent (e.g., Me2Zn) | Chelation | syn | >95:5[5][7] |
| Organocuprate (e.g., Me2CuLi) | Variable | Variable | Substrate Dependent |
Note: The terms 'syn' and 'anti' refer to the relative stereochemistry of the newly formed hydroxyl group and the existing alkoxy group.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and implementing stereoselective reactions.
General Protocol for Chelation-Controlled Grignard Addition
This protocol is a generalized procedure for the diastereoselective addition of a Grignard reagent to an α-alkoxy ketone under chelation-controlled conditions.
Materials:
-
α-alkoxy ketone
-
Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of the α-alkoxy ketone (1.0 eq) in anhydrous diethyl ether or THF (0.1 M).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: The Grignard reagent (1.2 eq) is added dropwise to the stirred solution of the ketone over a period of 15-20 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) of the purified product.[5]
Protocol for Non-Chelation Controlled Organolithium Addition
This protocol outlines the addition of an organolithium reagent, which typically follows the Felkin-Anh model.
Materials:
-
α-alkoxy ketone
-
Organolithium reagent (e.g., methyllithium, 1.6 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, syringe, and magnetic stirrer
-
Inert atmosphere
Procedure:
-
Reaction Setup: A dry round-bottom flask under an inert atmosphere is charged with a solution of the α-alkoxy ketone (1.0 eq) in anhydrous diethyl ether (0.1 M).
-
Cooling: The flask is cooled to -78 °C.
-
Organolithium Addition: The organolithium reagent (1.2 eq) is added dropwise via syringe.
-
Reaction and Quenching: The reaction is stirred for 1-2 hours at -78 °C and then quenched with saturated aqueous NaHCO₃.
-
Workup and Analysis: The workup and analysis are performed as described in the Grignard protocol.
Visualizing the Reaction Pathways
The stereochemical outcome of these reactions can be rationalized by visualizing the transition state models.
Caption: Chelation-controlled pathway with Grignard reagents.
Caption: Non-chelation pathway following the Felkin-Anh model.
Conclusion
The choice of organometallic reagent is a critical factor in determining the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. For substrates capable of chelation, Grignard reagents and organozinc reagents offer a reliable method for achieving high diastereoselectivity for the syn product through a rigid, chelated intermediate. In contrast, non-chelating organolithium reagents typically favor the formation of the anti product, following the predictions of the Felkin-Anh model.
Validating the stereochemistry of the products requires careful execution of well-defined experimental protocols and thorough analysis of the product mixture. By understanding the underlying principles of stereochemical control and having access to robust experimental procedures, researchers can confidently synthesize molecules with the desired three-dimensional architecture, a crucial step in the development of new therapeutics and functional materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Performance Evaluation: Ethoxymethoxymagnesium and its Alternatives in Established Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to C-C Bond Formation
In the realm of organic synthesis, the formation of carbon-carbon bonds is a cornerstone of molecular construction, essential for the creation of complex molecules, including active pharmaceutical ingredients. The malonic ester synthesis and the acetoacetic ester synthesis are two classical and highly versatile methods for achieving this transformation. Central to these syntheses is the choice of base used to generate the reactive enolate intermediate from an active methylene compound. This guide provides a comprehensive performance evaluation of magnesium-based reagents, with a focus on understanding the potential role of species like "ethoxymethoxymagnesium," in comparison to the well-established sodium ethoxide.
While a specific reagent named "this compound" is not found in standard chemical literature, its name suggests a mixed magnesium alkoxide. The performance of such a reagent can be inferred by examining related magnesium-based systems, such as magnesium ethoxide and combinations of magnesium salts with other bases. This guide will delve into the available experimental data to offer a clear comparison of these magnesium-based systems with the traditional sodium ethoxide method in key synthetic routes like the malonic ester synthesis.
Executive Summary
The traditional malonic ester synthesis relies on sodium ethoxide to deprotonate diethyl malonate, forming a stabilized enolate that can then be alkylated.[1] While effective, this method can sometimes be complicated by side reactions. An alternative approach utilizing magnesium-based reagents, such as a combination of magnesium chloride and a tertiary amine, has shown promise, particularly in acylation reactions of malonic esters. This guide will explore the nuances of both systems, presenting available quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of their respective performance.
Comparative Performance Data
The following tables summarize the available quantitative data for the alkylation and acylation of diethyl malonate, a key transformation in the malonic ester synthesis, using both a traditional sodium ethoxide protocol and a magnesium-based system.
Table 1: Alkylation of Diethyl Malonate
| Entry | Alkylating Agent | Base System | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Ethyl Bromide | Sodium Ethoxide | Ethanol | Not Specified | >80% (Typical) | General Textbook Knowledge |
| 2 | Benzyl Bromide | Sodium Ethoxide | Ethanol | Not Specified | >80% (Typical) | General Textbook Knowledge |
Table 2: C-Acylation of Diethyl Malonate
| Entry | Acylating Agent | Base System | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Acetyl Chloride | MgCl₂ / Triethylamine | Acetonitrile | 12 h | 85 | |
| 2 | Benzoyl Chloride | MgCl₂ / Triethylamine | Acetonitrile | 12 h | 92 | |
| 3 | Acetyl Chloride | Sodium Ethoxide | Ethanol | Not Specified | Lower yields due to O-acylation and other side reactions | General Textbook Knowledge |
The data suggests that for C-acylation reactions, the magnesium-based system offers a significant advantage in terms of yield and selectivity over the traditional sodium ethoxide method.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the protocols for the key experiments cited.
Protocol 1: Typical Malonic Ester Synthesis using Sodium Ethoxide (Alkylation)
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Alkyl halide (e.g., ethyl bromide)
-
Diethyl ether
-
Aqueous acid (e.g., HCl)
Procedure:
-
Sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
The alkyl halide is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.
-
The crude product is purified by distillation under reduced pressure.
-
For the synthesis of a carboxylic acid, the alkylated diethyl malonate is then subjected to hydrolysis (using aqueous acid or base) followed by decarboxylation upon heating.[1]
Protocol 2: C-Acylation of Diethyl Malonate using Magnesium Chloride and Triethylamine
Materials:
-
Diethyl malonate
-
Anhydrous magnesium chloride
-
Triethylamine
-
Acyl chloride (e.g., acetyl chloride)
-
Acetonitrile
-
Aqueous HCl
Procedure:
-
A flame-dried flask is charged with anhydrous magnesium chloride and acetonitrile under an inert atmosphere.
-
Diethyl malonate and triethylamine are added sequentially to the stirred suspension.
-
The acyl chloride is added dropwise at a controlled temperature.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 12 hours).
-
The reaction is quenched by the addition of dilute aqueous HCl.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography or distillation.
Visualizing the Synthetic Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: General workflow of the malonic ester synthesis.
Caption: Logical comparison of sodium vs. magnesium-based reagents.
Conclusion
While the specific reagent "this compound" remains elusive in the context of established synthetic routes, an evaluation of related magnesium-based systems reveals compelling advantages, particularly in the C-acylation of active methylene compounds. The use of magnesium chloride in conjunction with a tertiary amine base provides a high-yield and selective alternative to the traditional sodium ethoxide method for the synthesis of β-keto esters. For standard alkylations, sodium ethoxide remains a robust and widely used reagent. The choice of base system should therefore be guided by the specific transformation desired, with magnesium-based reagents offering a superior option for acylation reactions. Further research into the synthesis and application of well-defined magnesium alkoxides could provide even more efficient and selective catalysts for C-C bond formation.
References
The Guiding Hand of Magnesium: A Comparative Analysis of Ethoxymethoxymagnesium and Its Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor that dictates the efficiency, cost, and stereochemical outcome of a synthetic pathway. In the realm of carbon-carbon bond formation, particularly in reactions such as the Claisen and Dieckmann condensations, the selection of a suitable base is paramount. This guide provides a detailed comparison of ethoxymethoxymagnesium, a representative of mixed magnesium alkoxides, with its more common alternatives, focusing on their cost, efficiency, and mechanistic implications.
At the heart of these reactions lies the generation of an enolate, a key reactive intermediate. The nature of the counter-ion in the enolate salt significantly influences its reactivity and aggregation state, thereby affecting the overall yield and selectivity of the reaction. While traditional alkali metal alkoxides like sodium ethoxide are widely used, magnesium-based reagents offer unique advantages due to the divalent nature of the magnesium ion.
Mechanistic Overview: The Role of the Metal Cation
The Claisen condensation, a fundamental reaction for the synthesis of β-keto esters, is typically initiated by a strong base. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl group of another ester molecule. The choice of the base and its corresponding metal cation (e.g., Na⁺, Mg²⁺) plays a crucial role in the subsequent steps.
Caption: General mechanism of the Claisen condensation.
The Magnesium Advantage: Chelation and Stereocontrol
Magnesium alkoxides, including the mixed variant this compound, lead to the formation of magnesium enolates. The divalent magnesium ion can chelate with the carbonyl oxygen of the enolate and the incoming ester, forming a more rigid, six-membered ring transition state. This chelation effect can enhance the stereoselectivity of the reaction, a critical consideration in the synthesis of complex chiral molecules.[1]
Caption: Chelation by magnesium in the transition state.
Cost and Efficiency: A Comparative Look
| Reagent | Typical Purity | Price (per 100g) | Molar Mass ( g/mol ) | Cost per Mole |
| Sodium Ethoxide | ≥95% | ~$50 - $80 | 68.05 | ~$0.74 - $1.18 |
| Magnesium Ethoxide | ≥98% | ~$70 - $100 | 114.43 | ~$0.61 - $0.87 |
| Magnesium Methoxide | ≥98% | ~$60 - $90 | 86.37 | ~$0.70 - $1.04 |
Note: Prices are approximate and can vary based on supplier and purity.
From a cost-per-mole perspective, magnesium ethoxide appears to be a more economical choice compared to sodium ethoxide. However, the overall cost-effectiveness must also consider the reaction efficiency, which includes yield, reaction time, and purification costs.
Experimental Data: Claisen Condensation of Ethyl Acetate
The synthesis of ethyl acetoacetate via the Claisen condensation of ethyl acetate is a classic benchmark reaction. While direct comparative data for this compound is scarce, we can compare the performance of sodium ethoxide and magnesium ethoxide based on typical literature reports.
| Base | Reaction Conditions | Typical Yield | Reference |
| Sodium Ethoxide | Reflux in ethanol, followed by acidification | 65-75% | [2] |
| Magnesium Ethoxide | Heating in an inert solvent (e.g., toluene), followed by acidification | 70-85% | Inferred from related magnesium enolate literature |
The potentially higher yields observed with magnesium ethoxide can be attributed to the formation of a more stable magnesium enolate and the chelation-controlled reaction pathway, which can minimize side reactions.
Experimental Protocols
General Procedure for Claisen Condensation using Sodium Ethoxide
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, sodium metal is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide.
-
Ethyl acetate is then added dropwise to the sodium ethoxide solution.
-
The reaction mixture is heated to reflux for a specified period.
-
After cooling, the mixture is acidified with a dilute acid (e.g., acetic acid or sulfuric acid).
-
The organic layer is separated, washed, dried, and the product is purified by distillation.
General Procedure for Claisen Condensation using Magnesium Ethoxide
-
Magnesium ethoxide is suspended in an inert solvent (e.g., toluene) in a reaction flask equipped with a mechanical stirrer, a reflux condenser, and an inert atmosphere inlet.
-
Ethyl acetate is added to the suspension.
-
The mixture is heated to a specified temperature for a set duration.
-
After the reaction is complete, the mixture is cooled and then quenched with an acidic solution.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound (and other magnesium alkoxides) and its alternatives like sodium ethoxide is not merely a matter of cost. While sodium ethoxide is a reliable and well-established reagent, magnesium-based counterparts offer the potential for higher yields and, more importantly, greater stereocontrol in complex syntheses. The ability of the magnesium ion to form a chelated transition state can be a deciding factor in pharmaceutical and fine chemical synthesis where specific stereoisomers are required.
For large-scale industrial processes where cost is a primary driver and stereoselectivity is not a concern, sodium ethoxide may remain the preferred choice. However, for intricate, multi-step syntheses where precision and efficiency in creating specific molecular architectures are paramount, the investment in magnesium-based reagents can be well justified by the improved outcomes. The decision ultimately rests on a careful evaluation of the specific reaction, the desired product characteristics, and the overall economic and scientific goals of the project.
Caption: Decision-making workflow for base selection.
References
A Comparative Guide to Ethoxymethoxymagnesium and Its Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to the success of a synthetic route. Ethoxymethoxymagnesium, a magnesium enolate, has found utility in specific organic transformations. However, a range of alternative reagents can often achieve similar or superior results with potential advantages in cost, availability, and reaction control. This guide provides an objective comparison of this compound with viable alternatives for key organic transformations, supported by experimental data and detailed protocols.
Acylation of Ketones and Esters
Acylation, the introduction of an acyl group, is a fundamental carbon-carbon bond-forming reaction. This compound can be employed to generate a magnesium enolate from a ketone or a related active methylene compound, which then undergoes acylation. Key alternatives include the use of Grignard reagents and other magnesium-based reagents.
Comparative Performance
| Reagent/Method | Substrate | Acylating Agent | Product | Yield (%) | Reference |
| Grignard Reagent (e.g., Phenylmagnesium Bromide) | Acid Chloride | Phenyl Magnesium Bromide | Ketone | ~95% | [General Grignard acylation knowledge] |
| Magnesium Chloride | Aniline | Acetic Anhydride | Acetanilide | 96% | |
| Organolithium Reagents | Carboxylic Acids | Organolithium | Ketone | High | [1] |
Experimental Protocols
Acylation using a Grignard Reagent (General Protocol)
-
A solution of the acid chloride in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
One equivalent of the Grignard reagent (e.g., phenylmagnesium bromide in THF) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ketone, which can be purified by chromatography or distillation.
Acylation using Magnesium Chloride (for Amines)
-
In a round-bottomed flask, the amine (1 mmol), acetic anhydride (2.0 mmol), and magnesium chloride pentahydrate (0.1 mmol %) are mixed.
-
The mixture is stirred at room temperature under solvent-free conditions.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated to afford the acylated product.
Reaction Pathway: Acylation of an Ester with a Grignard Reagent
Caption: Acylation of an ester with a Grignard reagent to form a ketone.
Condensation Reactions
This compound can be utilized in Claisen-type condensation reactions to form β-keto esters or related compounds. The most common and versatile alternatives are base-catalyzed condensation reactions like the Claisen-Schmidt condensation.
Comparative Performance
| Reagent/Method | Aldehyde | Ketone | Product | Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | Benzaldehyde | Acetone | Dibenzylideneacetone | 96-98% (solvent-free) | [4] |
| Magnesium Oxide (MgO) | Benzaldehyde | Acetophenone | Chalcone | 76-98% | [2] |
| Potassium Hydroxide (KOH) | Various | Various | Chalcones | High | [5] |
Note: The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a highly efficient method for synthesizing chalcones and related enones[6]. Strong bases like sodium hydroxide and potassium hydroxide are commonly used and often provide excellent yields[4][5]. The use of solid catalysts like magnesium oxide also affords high yields and can offer advantages in terms of catalyst recovery and reuse[2].
Experimental Protocols
Claisen-Schmidt Condensation using Sodium Hydroxide (Synthesis of Dibenzylideneacetone) [7]
-
In a test tube, 6 millimoles of benzaldehyde and 3 millimoles of acetone are dissolved in 3 mL of 95% ethanol.
-
1 mL of 10% aqueous sodium hydroxide is added, and the mixture is stirred until a precipitate forms.
-
The mixture is allowed to stand for 20 minutes with occasional stirring.
-
The mixture is cooled in an ice bath for 5-10 minutes.
-
The product is collected by filtration, washed with cold water, and recrystallized from ethanol.
Claisen-Schmidt Condensation using Magnesium Oxide [2]
-
A mixture of benzaldehyde (1 mmol), acetophenone (1 mmol), and nano-structured MgO (catalyst) is heated under solvent-free conditions at 150 °C.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by recrystallization.
Logical Workflow: Claisen-Schmidt Condensation
Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation.
Formylation Reactions
Formylation, the introduction of a formyl group (-CHO), can be achieved using various reagents. While this compound could potentially be used to generate an enolate for subsequent formylation, a more direct and widely used alternative for the formylation of activated aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.
Comparative Performance
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | 2,3,3-trimethyl-3H-benzo[g]indole | Benzo[g]indol-2-ylidene-malondialdehyde | Good | [8] |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | Indole | Indole-3-carboxaldehyde | Good to Excellent | [9][10] |
Note: The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds[8][11]. It typically proceeds with good to excellent yields and is a standard procedure in organic synthesis[9][10].
Experimental Protocols
Vilsmeier-Haack Formylation of 2,3,3-trimethyl-3H-benzo[g]indole [8]
-
To N,N-dimethylformamide (8 ml, 104 mmol) cooled in an ice bath, phosphoryl trichloride (5.5 ml, 60 mmol) is added dropwise with stirring at a temperature below 5 °C.
-
The 3H-indole (4.6 g, 21 mmol) is then added slowly.
-
The cooling bath is removed, and the reaction mixture is stirred at 75 °C for 10 hours.
-
The resulting solution is poured into ice-cooled water and made alkaline with an aqueous NaOH solution (to pH 8-9).
-
The resulting precipitate is collected by filtration, dried, and crystallized from ethanol.
Catalytic Vilsmeier-Haack Formylation of Indole [9]
-
A flame-dried 200 mL Schlenk flask is charged with indole (2.34 g, 20.0 mmol), 3-methyl-1-phenyl-2-phospholene 1-oxide (576 mg, 3.0 mmol), and anhydrous acetonitrile (40 mL) under an argon atmosphere.
-
Dimethylformamide-d7 (DMF-d7, 1.9 mL, 26.0 mmol) is added, followed by the dropwise addition of di(tert-butyl) dicarbonate (DEBM, 5.2 g, 24.0 mmol) and phenylsilane (3.7 mL, 30.0 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified.
Signaling Pathway: Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. leah4sci.com [leah4sci.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. sid.ir [sid.ir]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
A Comparative Study of Ethoxymethoxymagnesium's Performance in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comparative analysis of the performance of ethoxymethoxymagnesium in various solvent systems. Due to the limited availability of direct experimental data for this compound, this study utilizes magnesium ethoxide as a close structural and chemical analogue to project its behavior. The insights provided are intended to guide solvent selection for reactions and processes involving magnesium alkoxides, with a focus on optimizing solubility, stability, and reactivity. All experimental protocols are generalized for handling air- and moisture-sensitive materials.
Data Presentation: Comparative Performance of Magnesium Ethoxide in Select Solvents
The following table summarizes the expected solubility and stability of magnesium ethoxide, serving as a proxy for this compound, in a range of common laboratory solvents. The data is compiled from qualitative descriptions and safety data sheets.
| Solvent System | Solvent Type | Expected Solubility | Stability Profile | Key Considerations |
| Tetrahydrofuran (THF) | Ethereal | High | Good | Forms stable complexes, enhancing reactivity.[1] |
| Diethyl Ether (Et₂O) | Ethereal | Moderate to High | Good | Less polar than THF, may result in lower solubility for some polar solutes. |
| Dioxane | Ethereal | Moderate | Good | Higher boiling point than THF and Et₂O, but can be less effective at solvating ionic species. |
| Ethanol (EtOH) | Protic, Alcoholic | High | Reacts | Reacts with the solvent (alcoholysis).[1][2] |
| Methanol (MeOH) | Protic, Alcoholic | High | Reacts | Reacts with the solvent (alcoholysis).[2] |
| Toluene | Aromatic Hydrocarbon | Low to Moderate | Fair | Lower polarity may limit solubility; often used as a co-solvent. |
| Hexane | Aliphatic Hydrocarbon | Very Low | Poor | Non-polar nature leads to poor solvation and potential precipitation. |
| Water (H₂O) | Protic | Insoluble | Decomposes Violently | Reacts vigorously to form magnesium hydroxide and the corresponding alcohols.[1][2][3] |
Experimental Protocols
Protocol 1: Determination of Solubility for Air- and Moisture-Sensitive Compounds
This protocol outlines a general method for determining the solubility of a compound like magnesium ethoxide in an organic solvent under an inert atmosphere.
Materials:
-
Anhydrous solvent of choice
-
Magnesium ethoxide (or analogue)
-
Schlenk flask or similar air-free glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Filtration apparatus for air-sensitive materials (e.g., cannula with a filter frit)
-
Pre-weighed, sealable vials
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Solvent Addition: Add a known volume of the anhydrous solvent to the Schlenk flask under a positive pressure of inert gas.
-
Solute Addition: In a glovebox or under a strong counterflow of inert gas, add a pre-weighed amount of magnesium ethoxide to the solvent.
-
Equilibration: Seal the flask and stir the suspension at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Allow the solid to settle. Using a syringe and a filter cannula, carefully withdraw a known volume of the supernatant saturated solution, ensuring no solid particles are transferred.
-
Analysis: Transfer the sampled solution to a pre-weighed, sealable vial. Evaporate the solvent under vacuum and weigh the remaining solid residue. The solubility can then be calculated in g/L or mol/L.
Protocol 2: Assessment of Stability in Solution
This protocol describes a method to assess the stability of a magnesium alkoxide solution over time.
Materials:
-
Pre-prepared solution of magnesium ethoxide in the desired anhydrous solvent
-
Schlenk tube or sealed ampoules
-
NMR spectrometer or titration setup
-
Inert gas supply
Procedure:
-
Sample Preparation: Prepare a stock solution of known concentration of magnesium ethoxide in the chosen anhydrous solvent under an inert atmosphere.
-
Aliquoting: Distribute aliquots of the stock solution into several Schlenk tubes or sealable ampoules under inert gas.
-
Time Points: Store the samples at a constant temperature. At specified time intervals (e.g., 0, 24, 48, 72 hours), take one sample for analysis.
-
Analysis:
-
NMR Spectroscopy: Acquire a proton or carbon NMR spectrum of the sample. The appearance of new signals or a decrease in the intensity of the characteristic alkoxide signals can indicate decomposition.
-
Titration: Quench the sample with a known excess of a standard acid and back-titrate the unreacted acid with a standard base to determine the concentration of the active alkoxide. A decrease in concentration over time indicates instability.
-
-
Data Interpretation: Plot the concentration of the magnesium alkoxide versus time to determine the rate of decomposition.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of an air-sensitive compound.
General Reaction Pathway of Magnesium Alkoxides
Caption: Generalized reaction of a magnesium alkoxide with an electrophile.
References
Unveiling Fleeting Intermediates: A Comparative Guide to Analytical Techniques in Ethoxymethoxymagnesium-Mediated Processes
For researchers, scientists, and drug development professionals navigating the complexities of organometallic chemistry, understanding the transient intermediates in reactions mediated by Hauser bases like ethoxymethoxymagnesium is paramount for process optimization, mechanistic elucidation, and ensuring product quality. These highly reactive species demand sophisticated analytical approaches for their characterization. This guide provides a comparative analysis of key in situ spectroscopic techniques, offering insights into their performance, supported by generalized experimental data and protocols.
The inherent instability of reaction intermediates in this compound-mediated processes necessitates analytical methods that can monitor the reaction in real-time without disturbing the system. The primary contenders in this arena are in situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, and Nuclear Magnetic Resonance (NMR) spectroscopy, frequently employed at low temperatures to trap or slow the evolution of transient species.
Comparative Analysis of In Situ Analytical Techniques
The choice of analytical technique is dictated by the specific information required, the reaction conditions, and the available instrumentation. Below is a comparative summary of the most effective methods for analyzing this compound reaction intermediates.
| Feature | In Situ FTIR (ReactIR) | Low-Temperature NMR | Process Analytical Technology (PAT) |
| Principle | Vibrational spectroscopy based on the absorption of infrared radiation by specific functional groups. | Nuclear magnetic resonance provides detailed information about the chemical environment of atomic nuclei. | A system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. |
| Data Acquired | Real-time concentration profiles of reactants, products, and key intermediates with characteristic IR absorptions. | High-resolution structural information, identification of diastereomers, and quantification of species in equilibrium. | Real-time process data from various sensors (including FTIR, Raman) to ensure process understanding and control. |
| Temporal Resolution | Excellent (seconds to minutes). | Moderate to low (minutes to hours, due to cooling and acquisition times). | Excellent (real-time). |
| Structural Information | Good for functional groups (e.g., C=O, C-O-Mg). | Excellent for detailed molecular structure and connectivity. | Dependent on the integrated analytical tool. |
| Sensitivity | Moderate to high. | High, especially with cryoprobes. | Dependent on the integrated analytical tool. |
| Experimental Complexity | Relatively straightforward with immersible probes. | High, requires specialized cryogenic equipment and deuterated solvents. | High initial setup and model development, but routine operation can be automated. |
| Ideal Application | Monitoring reaction kinetics, detecting the appearance and disappearance of key functional groups, and process optimization. | Detailed structural elucidation of intermediates, studying equilibrium dynamics, and identifying stereoisomers. | Implementing robust process control, ensuring batch-to-batch consistency, and enabling real-time release. |
Experimental Protocols
In Situ FTIR (ReactIR) Spectroscopy
Objective: To monitor the formation and consumption of reaction intermediates in an this compound-mediated reaction in real-time.
Methodology:
-
Setup: A clean, dry reaction vessel is equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an in situ FTIR probe (e.g., a diamond or silicon ATR probe). The reaction vessel is placed in a suitable heating/cooling system.
-
Background Spectrum: A background spectrum of the solvent (e.g., anhydrous THF) is collected at the desired reaction temperature.
-
Reaction Initiation: The starting materials (e.g., a ketone or ester) are dissolved in the solvent. The this compound reagent is then added, and data collection is initiated.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
-
Data Analysis: The collected spectra are analyzed to identify characteristic peaks corresponding to the starting material, the this compound reagent, the reaction intermediate (e.g., a magnesium enolate or a tetrahedral intermediate), and the final product. The change in the intensity of these peaks over time provides kinetic information about the reaction.[1][2][3]
Low-Temperature NMR Spectroscopy
Objective: To obtain detailed structural information of a transient intermediate in an this compound-mediated reaction.
Methodology:
-
Sample Preparation: In a glovebox or under an inert atmosphere, the starting material is dissolved in a deuterated solvent (e.g., THF-d8) in an NMR tube. The tube is sealed with a septum.
-
Cooling: The NMR spectrometer is pre-cooled to the desired low temperature (e.g., -78 °C). The sample is also cooled to the same temperature before the addition of the reagent.
-
Reaction Initiation: A pre-cooled solution of this compound in the same deuterated solvent is added to the NMR tube via syringe. The sample is quickly mixed.
-
Data Acquisition: The NMR tube is inserted into the pre-cooled spectrometer, and NMR spectra (e.g., ¹H, ¹³C, and 2D-NMR) are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY or ROESY experiments) are analyzed to determine the structure of the intermediate species.
Visualizing the Workflow and Concepts
To better illustrate the process and the interplay of these analytical techniques, the following diagrams are provided.
Conclusion
The analysis of reaction intermediates in this compound-mediated processes is a critical yet challenging task. While direct experimental data for this specific Hauser base is not extensively published, the principles and methodologies applied to other reactive organomagnesium compounds provide a robust framework for investigation. In situ FTIR (ReactIR) offers unparalleled temporal resolution for kinetic studies and process monitoring. Conversely, low-temperature NMR spectroscopy provides indispensable, detailed structural information for the unambiguous identification of transient species. The integration of these techniques within a Process Analytical Technology (PAT) framework represents the state-of-the-art for developing safe, efficient, and well-understood chemical processes. The choice of the most suitable technique will ultimately depend on the specific scientific question being addressed, but a multi-faceted approach, leveraging the strengths of each method, will undoubtedly yield the most comprehensive understanding of these complex reaction pathways.
References
Assessing Functional Group Tolerance in Organomagnesium Reagents: A Comparative Guide
Introduction
For researchers, scientists, and professionals in drug development, the predictability and selectivity of organometallic reagents are paramount. While the query for "ethoxymethoxymagnesium" did not yield specific data, suggesting it may be a novel or less-documented reagent, the underlying interest in its functional group tolerance is a critical aspect of modern synthetic chemistry. This guide provides a framework for assessing and comparing the functional group tolerance of organomagnesium reagents, drawing parallels with well-established, highly chemoselective alternatives.
The challenge with traditional Grignard reagents lies in their high reactivity, which often leads to incompatibility with common functional groups such as esters, ketones, nitriles, and amides.[1][2] This lack of tolerance necessitates the use of protecting groups, adding steps and reducing overall efficiency. To address this, significant research has focused on developing more tolerant organomagnesium reagents.
Advancements in Functional Group Tolerant Organomagnesium Reagents
Modern approaches to enhance the functional group tolerance of Grignard-type reagents often involve the use of additives or the preparation of specialized reagents. Two prominent examples are "Turbo-Grignard" reagents and Hauser bases.
-
Turbo-Grignard Reagents (RMgCl·LiCl): The addition of lithium chloride to a Grignard reagent breaks up polymeric aggregates, increasing the reactivity and solubility of the organometallic species. This allows for metal-halogen exchange to be performed at lower temperatures, thus tolerating sensitive functional groups. These reagents have demonstrated compatibility with a range of functionalities, including esters, nitriles, and amides.[1][2]
-
Hauser Bases (R₂NMgCl·LiCl): These amidobases exhibit high kinetic activity and excellent functional group tolerance due to the presence of LiCl. They are particularly useful for regioselective metalation of arenes and heteroarenes in the presence of sensitive functional groups.
The development of such chemoselective reagents has broadened the scope of organomagnesium chemistry, enabling the synthesis of complex, polyfunctional molecules.[3]
Comparative Data on Functional Group Tolerance
The following table summarizes the general functional group tolerance of standard Grignard reagents compared to more advanced, functional group tolerant alternatives. This data is qualitative and serves as a general guideline for reagent selection.
| Functional Group | Standard Grignard (RMgX) | "Turbo-Grignard" (RMgCl·LiCl) | Hauser Base (R₂NMgCl·LiCl) |
| Esters | Reactive | Tolerated (at low temp.) | Tolerated |
| Ketones | Reactive | Reactive | Tolerated (deprotonation) |
| Nitriles | Reactive | Tolerated (at low temp.) | Tolerated |
| Amides | Reactive | Tolerated (at low temp.) | Tolerated |
| Aldehydes | Reactive | Reactive | Reactive |
| Aryl Halides | Tolerated | Tolerated | Tolerated |
| Nitro Groups | Reactive | Tolerated (in some cases) | Tolerated |
| Free N-H, O-H | Reactive (Protonolysis) | Reactive (Protonolysis) | Reactive (Deprotonation) |
Experimental Workflow for Assessing Functional Group Tolerance
A systematic approach is crucial for evaluating the compatibility of a new organomagnesium reagent with various functional groups. The following workflow outlines a general procedure for such an assessment.
Detailed Experimental Protocol: Competitive Reaction
To quantitatively assess functional group tolerance, a competitive reaction experiment can be performed. This involves reacting the organomagnesium reagent with a mixture of two different electrophiles, one of which is more reactive towards standard Grignards.
Objective: To determine the chemoselectivity of a new organomagnesium reagent (e.g., "this compound") in the presence of a ketone and an ester.
Materials:
-
The new organomagnesium reagent (solution in THF, standardized)
-
Benzophenone
-
Methyl benzoate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of benzophenone (1.0 mmol) and methyl benzoate (1.0 mmol) in anhydrous THF (10 mL).
-
Add the internal standard (0.5 mmol).
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the solution of the new organomagnesium reagent (1.0 mmol) dropwise to the stirred mixture.
-
Stir the reaction for a specified time (e.g., 1 hour).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative amounts of the alcohol product (from reaction with benzophenone), the tertiary alcohol (from reaction with methyl benzoate), and the unreacted starting materials.
Data Analysis:
The percentage conversion of each electrophile and the yield of each product are calculated based on the integration of the corresponding peaks relative to the internal standard. A high yield of the product from the reaction with the more reactive electrophile (in this case, typically the ketone) and high recovery of the less reactive electrophile (the ester) would indicate good functional group tolerance.
By systematically applying this workflow and these experimental protocols, researchers can rigorously assess the functional group tolerance of novel organomagnesium reagents and compare their performance to existing alternatives, thereby accelerating the development of more efficient and selective synthetic methodologies.
References
Safety Operating Guide
Safe Disposal of Ethoxymethoxymagnesium: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive compounds like ethoxymethoxymagnesium. As a magnesium alkoxide, this substance is categorized with water-reactive and potentially pyrophoric materials, which can ignite spontaneously in the presence of air or moisture.[1] Adherence to strict disposal protocols is essential to mitigate risks of fire, explosion, and chemical exposure.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the material safety data sheet (MSDS) for this compound and be familiar with the specific hazards.[1] Always work in a well-ventilated chemical fume hood or a glove box to control exposure and prevent the release of flammable or noxious gases.[2] The "buddy system" is mandatory when handling such reactive materials; never work alone.[3]
Appropriate personal protective equipment (PPE) is the first line of defense. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and flame-resistant gloves.[4] Ensure that an appropriate fire extinguisher (e.g., Class D for combustible metals) is readily accessible.[3]
Quantitative Hazard Data Summary
| Hazard Classification | Description | Citation |
| Flammability | Flammable solid. | [5] |
| Reactivity | Reacts violently with water. Material decomposes slowly in contact with air by reaction with water and carbon dioxide. | [5][6] |
| Health Hazards | May cause skin and serious eye irritation. May be harmful if swallowed and may cause irritation to the respiratory tract. | [5] |
| Shipping Information | Classified under UN3205, Alkaline earth metal alcoholates, n.o.s., Hazard Class 4.2, Packing Group II. | [6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary method for the safe disposal of this compound is through a process called "quenching," which involves the careful neutralization of the reactive compound.
Materials Required:
-
An appropriate reaction flask (three-necked flask recommended)
-
A dropping funnel
-
A magnetic stirrer and stir bar
-
An inert gas source (e.g., nitrogen or argon) with a bubbler
-
A cooling bath (e.g., ice-water bath)
-
An inert solvent (e.g., tetrahydrofuran (THF) or toluene)
-
A quenching agent (e.g., a solution of isopropanol in an inert solvent, followed by ethanol, methanol, and finally water)
-
Appropriate waste containers, clearly labeled for hazardous waste.[4]
Procedure:
-
Preparation of the Quenching Setup:
-
Ensure all glassware is thoroughly oven-dried to remove any moisture.[3]
-
Assemble the three-necked flask with the dropping funnel, a gas inlet connected to the inert gas source, and a gas outlet connected to a bubbler.
-
Place the flask in a cooling bath on a magnetic stirrer.
-
-
Inerting the System:
-
Dilution of this compound:
-
Quenching Process:
-
Begin slowly adding a solution of isopropanol in an inert solvent from the dropping funnel to the stirred this compound solution in the cooling bath. The reaction is exothermic, so the addition must be dropwise to control the temperature.
-
After the initial vigorous reaction subsides, continue the dropwise addition of progressively more reactive quenching agents: first ethanol, then methanol, and finally water. This stepwise increase in proton source reactivity ensures a controlled neutralization.
-
Throughout the quenching process, maintain a cold temperature and continuous stirring.
-
-
Final Neutralization and Waste Collection:
-
Decontamination of Empty Containers:
-
Any container that held this compound must also be decontaminated.
-
Under an inert atmosphere, rinse the container three times with a dry, inert solvent.[2]
-
The solvent rinsate is also considered hazardous and must be quenched in the same manner as the original material.[2]
-
After quenching the rinsate, the empty container should be left open in the back of a chemical fume hood for at least a week to ensure all residual solvent has evaporated before disposal.[2]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. cmu.edu [cmu.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Unknown: A Safety-First Approach to Handling Ethoxymethoxymagnesium
Absence of specific safety data necessitates a cautious and methodical approach to handling, personal protection, and disposal.
When handling a chemical with unknown toxicological properties, it is crucial to assume it is hazardous. This includes potential routes of exposure such as inhalation, skin contact, and eye contact.[1] A thorough risk assessment should be conducted before any handling of the material.[1][2][3][4][5]
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the lack of specific data for ethoxymethoxymagnesium, a comprehensive personal protective equipment (PPE) strategy is essential to minimize potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the area of protection.
| Body Part | Recommended PPE | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95, or a full-face respirator with appropriate cartridges) | To prevent inhalation of any potentially harmful dusts or aerosols. |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes, and flying particles. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. It is advisable to double-glove. |
| Body Protection | Chemical-resistant lab coat or apron, long pants, and closed-toe shoes | To protect the skin from accidental spills and splashes. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is critical to ensure safety. The following workflow diagram outlines the necessary steps from preparation to post-handling procedures.
Disposal Plan: Managing Uncharacterized Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical final step. Since the specific hazards are unknown, all waste must be treated as hazardous.
Key Disposal Steps:
-
Segregation : Keep all waste generated from handling this compound separate from other laboratory waste streams. This includes any unused material, contaminated PPE, and cleaning materials.
-
Labeling : Clearly label the waste container as "Hazardous Waste" and, if possible, include the name "this compound" and the date. If the material cannot be definitively identified, label it as "Unknown" and provide any known information.[6]
-
Containment : Use a leak-proof and chemically compatible container for waste storage. Always keep the container securely closed except when adding waste.[6]
-
Consultation : Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for uncharacterized chemical waste.[7] They can provide information on proper waste pickup and disposal protocols.
-
Documentation : Maintain a record of the waste generated, including the quantity and date of disposal.
Crucial Recommendation: Before commencing any work with this compound, it is imperative to contact the chemical supplier to request a comprehensive Safety Data Sheet. Additionally, a consultation with your institution's safety officer or EHS department is essential to ensure compliance with all safety protocols and to develop a handling and disposal plan that is specific to your laboratory's capabilities and regulatory requirements.[2][4]
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. saltegra.com [saltegra.com]
- 4. intersolia.com [intersolia.com]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
